D-Glucoheptono-1,4-lactone
Description
The exact mass of the compound D-Glycero-D-gulo-heptono-1,4-lactone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Heptoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
CAS No. |
89-67-8 |
|---|---|
Molecular Formula |
C7H12O7 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
(3R,4S,5S)-3,4-dihydroxy-5-[(1R,2S)-1,2,3-trihydroxypropyl]oxolan-2-one |
InChI |
InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3+,4-,5+,6-/m0/s1 |
InChI Key |
VIVCRCODGMFTFY-ZSNZIGRDSA-N |
SMILES |
C(C(C(C1C(C(C(=O)O1)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O |
Canonical SMILES |
C(C(C(C1C(C(C(=O)O1)O)O)O)O)O |
Other CAS No. |
60046-25-5 |
Synonyms |
D-glycero-D-gulo-heptono-1,4-lactone; α-D-Glucoheptonic γ-lactone, D-Glycero-D-guloheptono-γ-lactone; (3R,4S,5S)-3,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]tetrahydrofuran-2-one; (5S)-5-[(1R,2R)-1,2,3-Trihydroxypropyl]-3α,4α-dihydroxytetrahydrofu |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of D-Glucoheptono-1,4-lactone in the Landscape of Antitumor Research: A Technical Guide to its Derivatives and Their Biological Activity
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth exploration of the biological significance of D-Glucoheptono-1,4-lactone within the realm of antitumor research. While not a potent cytotoxic agent in its native form, this chiral sugar lactone serves as a critical starting material for the synthesis of a class of highly active styryl-lactones, most notably Howiinol A. We will dissect the rationale for its use as a synthetic precursor, detail the profound antitumor activities of its derivatives, and provide comprehensive, field-proven protocols for the evaluation of these compounds. This guide is structured to provide not just methodologies, but the scientific causality that underpins experimental design and interpretation, ensuring a robust and validated approach to research in this promising area.
Introduction: D-Glucoheptono-1,4-lactone - A Chiral Scaffold for Potent Antitumor Agents
D-Glucoheptono-1,4-lactone (CAS No. 89-67-8) is a seven-carbon sugar lactone that, in its own right, does not exhibit significant antitumor properties. Its primary value in oncology research lies in its utility as a versatile and stereochemically defined chiral building block.[1] The inherent chirality of D-Glucoheptono-1,4-lactone is crucial for the stereospecific synthesis of complex natural products with potent biological activities.
From a biological standpoint, D-Glucoheptono-1,4-lactone is recognized by certain mammalian enzymes. It can be metabolized by glycosidases in the human liver and has been shown to have inhibitory effects on enzymes such as α-L-rhamnosidase.[2] This interaction with carbohydrate-processing enzymes, while not directly cytotoxic to cancer cells, underscores its nature as a biocompatible molecule that can enter metabolic pathways, a feature that can be exploited in the design of prodrugs or targeted therapies. However, the most compelling application of this lactone in cancer research is as a precursor for the synthesis of Howiinol A and its analogues, a class of compounds with significant antitumor potential.[1]
The synthetic pathway from D-Glucoheptono-1,4-lactone to Howiinol A is a multi-step process that leverages the lactone's structure to build the complex styryl-lactone core.[1] This process highlights the importance of starting with a well-defined chiral molecule to achieve the desired stereochemistry of the final active compound, which is often critical for its biological function.
Caption: High-level overview of the synthetic route from D-Glucoheptono-1,4-lactone to Howiinol A.
Antitumor Activity of D-Glucoheptono-1,4-lactone Derivatives: A Focus on Styryl-Lactones
The true antitumor potential unlocked from D-Glucoheptono-1,4-lactone is realized in its derivatives, the styryl-lactones. These compounds, found naturally in plants of the Goniothalamus genus, have demonstrated potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Styryl-lactones exert their antitumor effects through several interconnected mechanisms, primarily leading to the induction of apoptosis and cell cycle arrest.
2.1.1 Induction of Apoptosis: A large body of evidence suggests that the primary mechanism of cytotoxicity for styryl-lactones is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway. Key events in this pathway include:
-
Modulation of the Bcl-2 Protein Family: Styryl-lactones can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell.
Caption: Intrinsic apoptosis pathway induced by styryl-lactones.
2.1.2 Cell Cycle Arrest: Styryl-lactones have been shown to halt the progression of the cell cycle at various checkpoints, preventing cancer cells from dividing. Depending on the specific compound and cell line, arrest can occur at the G1/S or G2/M transition. This is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, some styryl-lactones can downregulate the expression of Cyclin B1 and Cdc2 (CDK1), which are essential for entry into mitosis, leading to a G2/M arrest.
Caption: Mechanism of styryl-lactone-induced G2/M cell cycle arrest.
2.1.3 Inhibition of DNA Topoisomerase II: Some styryl-lactone derivatives, including Howiinol A, have been identified as inhibitors of DNA topoisomerase II. This enzyme is critical for resolving DNA topological problems during replication and transcription. By inhibiting topoisomerase II, these compounds can lead to the accumulation of DNA strand breaks, which in turn triggers apoptotic pathways.
In Vitro and In Vivo Efficacy
The antitumor effects of styryl-lactones derived from D-Glucoheptono-1,4-lactone have been demonstrated in both in vitro and in vivo models.
In Vitro Cytotoxicity: Numerous studies have reported the potent cytotoxicity of these compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are often in the low micromolar to nanomolar range, indicating high potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Howiinol A | L1210 (Leukemia) | ~2.5 | [3] |
| H22 (Hepatoma) | Potent Inhibition | [3] | |
| Lewis Lung Carcinoma | Potent Inhibition | [3] | |
| Goniopypyrone | Various | 10⁻⁵ - 10⁻⁷ Molar | [4] |
| Altholactone (+)-1 | Various | 10⁻⁵ - 10⁻⁷ Molar | [4] |
| Goniodiol | A549 (Lung Cancer) | Selectively Cytotoxic | [4] |
In Vivo Antitumor Activity: In preclinical animal models, such as xenografts in nude mice, styryl-lactones have shown significant therapeutic effects. Administration of these compounds has been shown to inhibit tumor growth and prolong the survival of tumor-bearing mice. For example, Howiinol A has demonstrated significant therapeutic effects in mice bearing hepatoma H22 and Lewis lung carcinoma solid tumors, as well as S180 ascites.[3]
Experimental Protocols for Biological Evaluation
To rigorously assess the antitumor potential of D-Glucoheptono-1,4-lactone derivatives, a series of validated in vitro and in vivo assays are essential. The following protocols are provided as a guide for researchers in the field.
Caption: A typical experimental workflow for evaluating antitumor compounds.
In Vitro Assays
3.1.1 Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and a vehicle control) for 24, 48, or 72 hours.
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent-based solution).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
3.1.2 Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol:
-
Culture and treat cells with the test compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.
-
3.1.3 Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (like FITC), can detect these early apoptotic cells. PI is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.
-
Protocol:
-
Treat cells with the test compound as required.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
In Vivo Assay: Xenograft Mouse Model
-
Principle: Human cancer cells are implanted into immunocompromised mice. The efficacy of a test compound is evaluated by its ability to inhibit the growth of the resulting tumors.
-
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = (length x width²)/2).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Conclusion and Future Perspectives
D-Glucoheptono-1,4-lactone, while unassuming in its direct biological activity against cancer, stands as a cornerstone in the synthesis of a powerful class of antitumor agents—the styryl-lactones. The journey from this simple sugar lactone to complex molecules like Howiinol A, which can induce apoptosis, halt cell proliferation, and interfere with essential DNA machinery, exemplifies the power of natural product synthesis in drug discovery. The methodologies outlined in this guide provide a robust framework for researchers to explore the full therapeutic potential of these compounds. Future research should focus on elucidating the intricate signaling pathways modulated by these styryl-lactones, optimizing their pharmacokinetic properties through medicinal chemistry, and exploring combination therapies to enhance their efficacy and overcome potential resistance mechanisms. The foundation laid by D-Glucoheptono-1,4-lactone will undoubtedly continue to support the development of novel and effective cancer therapeutics.
References
-
ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. [Link]
-
de Fatima, A., et al. (2006). Cytotoxic activity of styryl lactones and their derivatives. Current Medicinal Chemistry, 13(1), 19-34. [Link]
-
ResearchGate. IC50 values of the test compounds against the three cancer cell lines. [Link]
-
ResearchGate. In vivo antitumor efficacy. (a) Schematic diagram of tumor xenotransplantation and antitumor study. [Link]
-
He, J., et al. (1998). [Studies on the anticancer effect of howiinol A, a new compound isolated from Goniothalamus howii]. Yao Xue Xue Bao, 33(7), 493-497. [Link]
Sources
An In-Depth Technical Guide to D-Glucoheptono-1,4-lactone and Glucono-delta-lactone: A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive technical comparison of D-Glucoheptono-1,4-lactone and Glucono-delta-lactone (GDL), offering insights into their distinct chemical properties, synthesis, and applications, with a particular focus on their relevance to the pharmaceutical and biotechnology sectors.
Introduction: A Tale of Two Sugar Lactones
D-Glucoheptono-1,4-lactone and Glucono-delta-lactone (GDL) are both cyclic esters derived from sugar acids. While they share a common lactone functional group, their subtle structural differences, stemming from a single carbon atom, lead to divergent physicochemical properties and, consequently, distinct applications. GDL, a six-carbon (hexose) derivative, is a well-established and widely used excipient and food additive. In contrast, D-Glucoheptono-1,4-lactone, a seven-carbon (heptose) derivative, is a more specialized molecule with emerging applications in organic synthesis and as an enzyme inhibitor. This guide will dissect these differences to provide a clear understanding of their respective utility for researchers and drug development professionals.
Structural and Physicochemical Properties: A Comparative Overview
The core distinction between these two molecules lies in their parent sugar acid. GDL is the 1,5-lactone of D-gluconic acid, while D-Glucoheptono-1,4-lactone is the 1,4-lactone of D-glucoheptonic acid. This seemingly minor difference in chain length and the resulting ring size of the lactone has significant implications for their stability and reactivity.
| Property | Glucono-delta-lactone (GDL) | D-Glucoheptono-1,4-lactone |
| Synonyms | GDL, Gluconolactone, D-Gluconic acid delta-lactone | α-D-Glucoheptonic γ-lactone, D-Glycero-D-guloheptono-γ-lactone |
| CAS Number | 90-80-2[1] | 89-67-8, 60046-25-5[2] |
| Molecular Formula | C6H10O6[1] | C7H12O7[2][3] |
| Molecular Weight | 178.14 g/mol [1] | 208.17 g/mol [2][3] |
| Melting Point | 150–153 °C[1] | 152-155 °C[2][4] |
| Appearance | White, odorless crystalline powder | White to off-white solid[3] |
| Solubility | Freely soluble in water | Slightly soluble in water, methanol, and DMSO[3] |
| Ring Structure | 6-membered ring (δ-lactone) | 5-membered ring (γ-lactone) |
Synthesis and Manufacturing
Glucono-delta-lactone (GDL) is primarily produced through the oxidation of D-glucose. This can be achieved through several methods, including:
-
Microbial Fermentation: Utilizing microorganisms such as Aspergillus niger to oxidize glucose to gluconic acid, which is then lactonized.
-
Enzymatic Oxidation: Employing the enzyme glucose oxidase for a more specific conversion of glucose.[1]
-
Chemical Oxidation: Historically, bromine water was used for the oxidation of D-glucose.[5]
D-Glucoheptono-1,4-lactone synthesis is less commonly described in widely available literature but can be prepared from D-glucose through chain extension reactions followed by oxidation and lactonization. One common laboratory-scale synthesis involves the Kiliani-Fischer synthesis to extend the carbon chain of D-glucose to D-glucoheptose, which is then oxidized to D-glucoheptonic acid and subsequently lactonized.
Hydrolysis and Stability: The Key to Functionality
The hydrolysis of the lactone ring to the corresponding open-chain hydroxy acid is a critical aspect of the functionality of both molecules. This reaction is reversible and the position of the equilibrium is influenced by pH, temperature, and concentration.
Glucono-delta-lactone (GDL) is known for its slow, controlled hydrolysis in aqueous solutions to form D-gluconic acid.[1] This gradual release of acid is a key feature exploited in many of its applications. The hydrolysis rate is accelerated by heat and higher pH.[1]
D-Glucoheptono-1,4-lactone , being a five-membered γ-lactone, is generally more stable and less prone to hydrolysis than the six-membered δ-lactone, GDL. The thermodynamics of ring-opening are less favorable for γ-lactones compared to δ-lactones.
Caption: Comparative hydrolysis pathways of GDL and D-Glucoheptono-1,4-lactone.
Applications in Research and Drug Development
While both molecules are sugar lactones, their applications in research and drug development are quite distinct, reflecting their differing properties and functionalities.
Glucono-delta-lactone (GDL): The Versatile Excipient and Formulation Aid
GDL's primary role in the pharmaceutical industry is as an excipient. Its ability to slowly decrease the pH of a formulation is particularly valuable.
-
Controlled pH Adjustment: GDL is used to control the pH of liquid formulations, suspensions, and topical preparations, which can be critical for the stability and bioavailability of active pharmaceutical ingredients (APIs).
-
Tablet Binder: In solid dosage forms, GDL can act as a binder, contributing to the integrity of tablets.
-
Chelating Agent: GDL can sequester metal ions that might otherwise catalyze the degradation of sensitive APIs.
D-Glucoheptono-1,4-lactone: A Chiral Building Block and Bioactive Molecule
D-Glucoheptono-1,4-lactone's utility is more specialized, primarily as a chiral starting material for the synthesis of complex molecules and as a potential bioactive agent itself.
-
Synthetic Intermediate: It is a key precursor in the synthesis of natural products and their analogs. A notable example is its use in the multi-step synthesis of Howiinol A, a compound with potential antitumor activity.[4]
-
Enzyme Inhibition: D-Glucoheptono-1,4-lactone has been shown to inhibit certain enzymes, including α-L-rhamnosidase.[3] This inhibitory activity suggests its potential as a lead compound for the development of new therapeutic agents. The inhibition of carbohydrate-processing enzymes is a target for various diseases, including diabetes and viral infections.[3]
-
Metabolic Studies: As a chiral compound that can be metabolized by the liver, it can be used in metabolic studies to understand carbohydrate metabolism and the effects of sugar analogs.[3]
Caption: Key application areas for GDL and D-Glucoheptono-1,4-lactone.
Experimental Protocols
Protocol for Monitoring Lactone Hydrolysis by pH Measurement
This protocol provides a general method for comparing the hydrolysis rates of GDL and D-Glucoheptono-1,4-lactone by monitoring the change in pH over time.
Materials:
-
Glucono-delta-lactone (GDL)
-
D-Glucoheptono-1,4-lactone
-
Deionized water
-
pH meter, calibrated
-
Stir plate and stir bar
-
Beakers
-
Timer
Procedure:
-
Prepare a 0.1 M solution of GDL in deionized water.
-
Immediately begin monitoring the pH of the solution at regular intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).
-
Continuously stir the solution at a constant rate throughout the experiment.
-
Record the pH and time until the pH value stabilizes, indicating that the hydrolysis equilibrium has been reached.
-
Repeat the procedure for D-Glucoheptono-1,4-lactone.
-
Plot pH versus time for both lactones to compare their hydrolysis rates. The faster the pH drops, the faster the rate of hydrolysis.
Protocol for Quantification of Lactones by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for the separation and quantification of lactones and their corresponding hydroxy acids.
Instrumentation and Columns:
-
HPLC system with a Refractive Index (RI) detector or a UV detector (if the compounds are derivatized).
-
A suitable column for sugar analysis, such as an amino-based or an ion-exchange column.
Mobile Phase:
-
A typical mobile phase for sugar analysis is a mixture of acetonitrile and water. The exact ratio will need to be optimized for the specific column and analytes.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations for both the lactone and its corresponding hydroxy acid.
-
Sample Preparation: For hydrolysis studies, take aliquots of the reaction mixture at different time points and quench the reaction (e.g., by rapid cooling or addition of an organic solvent).
-
Injection: Inject the standards and samples onto the HPLC system.
-
Analysis: Develop a gradient or isocratic elution method to achieve good separation between the lactone and the hydroxy acid peaks.
-
Quantification: Create a calibration curve from the standard solutions and use it to determine the concentration of the lactone and hydroxy acid in the samples at each time point. This will allow for the calculation of the hydrolysis rate constant.
Conclusion: Choosing the Right Lactone for the Application
The choice between D-Glucoheptono-1,4-lactone and Glucono-delta-lactone is fundamentally driven by the desired application. GDL, with its well-characterized, controlled hydrolysis and established safety profile, is the go-to choice for applications requiring a gradual and gentle acidification, particularly in pharmaceutical formulations. Its role as a versatile excipient is well-established.
D-Glucoheptono-1,4-lactone, on the other hand, is a molecule for the researcher and the synthetic chemist. Its greater stability and unique seven-carbon structure make it a valuable chiral building block for the synthesis of complex and potentially bioactive molecules. Its demonstrated enzyme inhibitory activity opens up avenues for its exploration in drug discovery programs. As research into carbohydrate-based therapeutics continues to grow, the importance of less common sugar lactones like D-Glucoheptono-1,4-lactone is likely to increase.
References
-
Wikipedia. Glucono-δ-lactone. [Link]
-
Application Of Glucono-Delta-Lactone Acid (GDL) Infoods System: A Review. [Link]
-
PubMed. Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization. [Link]
-
PMC. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. [Link]
-
PMC. Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. [Link]
-
Determination of the rate constant for the hydrolysis of ester Short Procedure. [Link]
-
PMC. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. [Link]
-
Wikipedia. Lactone. [Link]
-
BioOrganics. D-Glucoheptono-1,4-lactone. [Link]
-
ChemRxiv. Synthesis of D-glucono-1,4-lactones modified with linear saturated fatty acids and evaluation of their physical properties. [Link]
-
Amerigo Scientific. D-Glucoheptonic acid-1,4-lactone. [Link]
- Google Patents. Method for quantitative detection of gluconic acids and glucono lactone.
-
PubChem. D-glucaro-1,4-lactone. [Link]
-
Mechanisms of lactone hydrolysis in neutral and alkaline conditions. [Link]
-
Drug Development and Delivery. Lactose in Pharmaceutical Applications. [Link]
-
IV SEMMESTER. [Link]
-
Organic & Biomolecular Chemistry. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase. [Link]
-
MDPI. Synthesis and Properties of Sucrose- and Lactose-Based Aromatic Ester Surfactants as Potential Drugs Permeability Enhancers. [Link]
-
GLUCONO-δ-LACTONE. [Link]
-
SciSpace. A direct route to six and seven membered lactones via γ-C(sp3)–H activation. [Link]
-
ResearchGate. Analytical methods for the quantification of sugars and characterization of biomass. [Link]
-
Nature. Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose. [Link]
-
Chemical Science. A direct route to six and seven membered lactones via γ-C(sp3)–H activation: a simple protocol to build molecular complexity. [Link]
-
Wikipedia. Glucono-δ-lactone. [Link]
-
Chemical Science. A direct route to six and seven membered lactones via γ-C(sp3)–H activation: a simple protocol to build molecular complexity. [Link]
-
Application Of Glucono-Delta-Lactone Acid (GDL) Infoods System: A Review. [Link]
-
Analysis of Sugars. [Link]
-
PMC. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages. [Link]
- Google Patents.
-
Waters Corporation. Quantification of Mono and Disaccharides in Foods. [Link]
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Methodological & Application
Synthesis of Howiinol A from D-Glucoheptono-1,4-lactone: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Howiinol A, a styryl-lactone first isolated from the bark of Goniothalamus howii Merr., has garnered significant interest within the scientific community due to its notable antitumor properties. Structurally, it features a dihydroxylated phenethyl-substituted dihydropyrone core, a motif that presents both a synthetic challenge and a key to its biological activity. The total synthesis of Howiinol A is a critical endeavor for enabling further pharmacological studies and the development of novel therapeutic agents. D-Glucoheptono-1,4-lactone, a readily available chiral starting material derived from glucose, serves as an excellent precursor for the stereoselective construction of the core structure of Howiinol A. This document outlines a plausible synthetic strategy for the preparation of Howiinol A, commencing from D-Glucoheptono-1,4-lactone.
Materials and Reagents
The following table summarizes the key materials and reagents required for the proposed synthesis. Purity and grade should be appropriate for organic synthesis.
| Reagent/Material | Proposed Use | Supplier Example |
| D-Glucoheptono-1,4-lactone | Starting Material | Sigma-Aldrich |
| Acetone | Protection of diols | Fisher Scientific |
| 2,2-Dimethoxypropane | Protection of diols | Acros Organics |
| p-Toluenesulfonic acid monohydrate | Catalyst for acetonide formation | Alfa Aesar |
| Diisobutylaluminium hydride (DIBAL-H) | Lactone reduction | Sigma-Aldrich |
| (Carbethoxymethylene)triphenylphosphorane | Wittig reagent for chain extension | TCI Chemicals |
| Palladium on carbon (Pd/C) | Hydrogenation of double bond | Strem Chemicals |
| Cinnamoyl chloride | Acylation of hydroxyl group | Oakwood Chemical |
| Pyridine | Base for acylation | EMD Millipore |
| Phenylmagnesium bromide | Grignard reagent for phenyl group addition | Sigma-Aldrich |
| Boron tribromide (BBr₃) | Deprotection of methoxy groups (if applicable) | Acros Organics |
| Dichloromethane (DCM) | Solvent | Fisher Scientific |
| Tetrahydrofuran (THF) | Solvent | J.T. Baker |
| Ethyl acetate (EtOAc) | Solvent for extraction and chromatography | VWR Chemicals |
| Hexanes | Solvent for chromatography | Macron Fine Chemicals |
| Silica gel (230-400 mesh) | Stationary phase for column chromatography | SiliCycle |
Proposed Synthetic Pathway
The proposed synthesis of Howiinol A from D-Glucoheptono-1,4-lactone is a multi-step process that involves the strategic protection of hydroxyl groups, reduction of the lactone, chain extension, and introduction of the characteristic phenethyl and cinnamoyl moieties.
Caption: Proposed synthetic workflow for Howiinol A.
Experimental Protocols
Step 1: Synthesis of the Di-O-isopropylidene derivative of D-Glucoheptono-1,4-lactone
Rationale: Protection of the vicinal diols is crucial to prevent side reactions in subsequent steps. The use of acetone and an acid catalyst forms stable acetonide protecting groups.
-
Suspend D-Glucoheptono-1,4-lactone (1.0 eq) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (2.5 eq) to the suspension.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the di-O-isopropylidene derivative.
Step 2: Partial Reduction to the Lactol
Rationale: The selective reduction of the lactone to a lactol using a bulky reducing agent like DIBAL-H at low temperatures prevents over-reduction to the diol.
-
Dissolve the di-O-isopropylidene derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add DIBAL-H (1.1 eq, 1.0 M solution in hexanes) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude lactol, which may be used in the next step without further purification.
Step 3: Wittig Olefination for Chain Extension
Rationale: The Wittig reaction is a reliable method for converting the lactol (in equilibrium with the open-chain aldehyde) into an α,β-unsaturated ester, thereby extending the carbon chain.
-
To a solution of (carbethoxymethylene)triphenylphosphorane (1.2 eq) in anhydrous THF, add the crude lactol (1.0 eq) dissolved in THF.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the formation of the α,β-unsaturated ester by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to isolate the desired product.
Step 4: Hydrogenation of the Double Bond
Rationale: Reduction of the carbon-carbon double bond is necessary to achieve the saturated backbone of Howiinol A. Catalytic hydrogenation is an effective method for this transformation.
-
Dissolve the α,β-unsaturated ester (1.0 eq) in ethanol.
-
Add palladium on carbon (10% w/w, 0.1 eq) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 6-8 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the saturated ester.
Step 5: Reduction of the Ester to the Primary Alcohol
Rationale: The ester group is reduced to a primary alcohol, which will serve as the attachment point for the cinnamoyl group.
-
Dissolve the saturated ester (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting white precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to yield the primary alcohol.
Step 6: Cinnamoylation of the Primary Alcohol
Rationale: Introduction of the cinnamoyl group is a key step in building the Howiinol A structure.
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM containing pyridine (1.5 eq).
-
Cool the solution to 0 °C.
-
Add cinnamoyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 7: Introduction of the Phenethyl Moiety
Rationale: This step involves the formation of the C-C bond to attach the phenyl group, which will become part of the phenethyl side chain. A Grignard reaction is a plausible method, though this step is synthetically challenging and would require significant optimization.
-
Prepare a solution of the cinnamoyl ester (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add phenylmagnesium bromide (2.0 eq, solution in THF) dropwise.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Step 8: Deprotection to Yield Howiinol A
Rationale: The final step is the removal of the acetonide protecting groups to reveal the hydroxyl functionalities of Howiinol A.
-
Dissolve the protected intermediate in a mixture of THF and 1 M aqueous HCl.
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor the deprotection by TLC.
-
Neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to obtain Howiinol A.
Characterization
The structure and purity of all intermediates and the final product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
Caption: Analytical validation of synthesized Howiinol A.
Conclusion
The protocol described provides a comprehensive and logical, albeit hypothetical, pathway for the synthesis of Howiinol A from D-Glucoheptono-1,4-lactone. The proposed route leverages well-established reactions in organic chemistry to stereoselectively construct the target molecule. It is imperative that researchers undertaking this synthesis perform careful optimization and characterization at each step to ensure the efficiency and success of the overall process. This guide serves as a foundational resource for the development of a validated synthetic protocol, which will be instrumental in advancing the study of Howiinol A and its potential as a therapeutic agent.
References
-
Chen, R., Yu, D., Ma, L., Wu, F., & Song, W. (1998). The chemical constituents of Goniothalamus howii Merr. Yao Xue Xue Bao, 33(6), 453-456. [Link]
The Versatile Chiral Scaffolding of D-Glucoheptono-1,4-lactone: A Gateway to High-Value Chiral Building Blocks
In the landscape of modern drug discovery and development, the demand for enantiomerically pure chiral building blocks is insatiable. These molecules serve as the foundational keystones for the stereospecific synthesis of complex active pharmaceutical ingredients (APIs), where precise three-dimensional arrangement is paramount for therapeutic efficacy and safety. Within the arsenal of readily available chiral starting materials, carbohydrate-derived lactones stand out as exceptionally versatile platforms. This guide delves into the synthetic potential of D-Glucoheptono-1,4-lactone, a C7 sugar lactone, showcasing its strategic application in the preparation of a diverse array of high-value chiral synthons.
D-Glucoheptono-1,4-lactone, with its multiple stereocenters and inherent functionality, offers a rich canvas for the synthetic chemist. Its rigid furanose core provides a predictable stereochemical framework, while the presence of a lactone and multiple hydroxyl groups allows for a wide range of chemical manipulations. This application note will provide an in-depth exploration of key synthetic strategies, including regioselective protection, stereocontrolled functionalization, and ring-opening reactions, to unlock the full potential of this remarkable chiral building block. We will present detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in their quest for novel and intricate molecular architectures.
Strategic Importance in Chiral Synthesis
The utility of D-Glucoheptono-1,4-lactone as a chiral starting material is rooted in several key features:
-
High Stereochemical Complexity: Possessing multiple contiguous stereocenters, it provides a head start in the synthesis of complex targets, reducing the number of stereoselective steps required.
-
Versatile Functionality: The lactone moiety can be readily transformed into a variety of other functional groups, including diols, ethers, and amides, through ring-opening and reduction sequences. The hydroxyl groups offer multiple sites for modification and elaboration.
-
Biocompatibility and Natural Product Synthesis: As a carbohydrate derivative, it is an ideal starting point for the synthesis of natural products and their analogues, such as the styryllactone (+)-Howiinol A, which has demonstrated potent antitumor activity.[1][2]
This guide will focus on two primary avenues for the elaboration of D-Glucoheptono-1,4-lactone: the strategic use of protecting groups to enable regioselective functionalization and its application as a linchpin in the total synthesis of complex natural products.
Part 1: The Art of Selective Protection: Unmasking Latent Reactivity
The polyhydroxylated nature of D-Glucoheptono-1,4-lactone necessitates a carefully orchestrated protection strategy to achieve regioselective modification. The differential reactivity of the primary and secondary hydroxyl groups, as well as their spatial arrangement, can be exploited to install protecting groups at specific positions. Acetonide formation, for instance, is a common and efficient method for the protection of cis-diols.
Protocol 1: Regioselective Acetonide Protection of D-Glucoheptono-1,4-lactone
This protocol details the formation of a di-acetonide derivative, selectively leaving certain hydroxyl groups available for further functionalization. This is a crucial first step in many synthetic routes originating from this lactone.
Objective: To selectively protect the hydroxyl groups of D-Glucoheptono-1,4-lactone using 2,2-dimethoxypropane to yield a key intermediate for further synthetic transformations.
Materials:
-
D-Glucoheptono-1,4-lactone (1.0 eq)
-
2,2-Dimethoxypropane (5.0 eq)
-
Acetone (anhydrous, as solvent)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic amount, ~0.05 eq)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add D-Glucoheptono-1,4-lactone and anhydrous acetone. Stir the suspension until the lactone is fully dissolved.
-
Addition of Reagents: Add 2,2-dimethoxypropane to the solution, followed by a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding triethylamine to neutralize the p-toluenesulfonic acid.
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure di-acetonide protected D-Glucoheptono-1,4-lactone.
Expected Outcome:
This procedure yields the di-O-isopropylidene-D-glucoheptono-1,4-lactone as a white solid. The yield and the specific isomer formed will depend on the precise reaction conditions. Spectroscopic analysis (¹H NMR, ¹³C NMR) is essential to confirm the structure and regioselectivity of the protection.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous acetone and an inert atmosphere is crucial to prevent the hydrolysis of 2,2-dimethoxypropane and the acetonide products.
-
Catalytic Acid: p-Toluenesulfonic acid acts as a catalyst to promote the formation of the acetal from the diol and 2,2-dimethoxypropane.
-
Quenching with Triethylamine: The addition of a base like triethylamine is necessary to neutralize the acid catalyst and prevent undesired side reactions or deprotection during the work-up.
-
Aqueous Work-up: The washing steps with NaHCO₃ and brine remove any remaining acid, water-soluble byproducts, and salts.
Part 2: A Case Study in Natural Product Synthesis: The Total Synthesis of (+)-Howiinol A
The true measure of a chiral building block's utility is its successful application in the synthesis of complex and biologically active molecules. D-Glucoheptono-1,4-lactone has served as a pivotal starting material in the enantioselective synthesis of (+)-Howiinol A, a styryllactone with significant cytotoxic activity against various cancer cell lines.[1][2] The synthesis of this natural product elegantly demonstrates the strategic manipulation of the lactone's inherent chirality and functionality.
The retrosynthetic analysis of (+)-Howiinol A reveals a disconnection strategy that traces the core lactone and its stereocenters back to D-Glucoheptono-1,4-lactone. This approach leverages the pre-existing chirality of the starting material, obviating the need for complex asymmetric induction steps.
Workflow for the Synthesis of (+)-Howiinol A from D-Glucoheptono-1,4-lactone
The following diagram illustrates the key transformations involved in the synthesis of (+)-Howiinol A.
Caption: Synthetic workflow for (+)-Howiinol A.
Key Synthetic Transformations and Protocols
The synthesis of (+)-Howiinol A from D-Glucoheptono-1,4-lactone involves a sequence of well-established yet strategically applied reactions. The following sections provide an overview of these key steps.
The initial step involves the protection of the hydroxyl groups as acetonides. This is critical to differentiate the various hydroxyl groups and allow for selective manipulation of the primary hydroxyl group.
Following the formation of the di-acetonide, the less sterically hindered terminal acetonide is selectively cleaved to reveal the primary hydroxyl group. This is typically achieved under mildly acidic conditions.
The liberated primary alcohol is then oxidized to the corresponding aldehyde. This transformation sets the stage for the crucial carbon-carbon bond-forming reaction.
Protocol 2: Swern Oxidation of the Primary Alcohol
Objective: To oxidize the primary alcohol of the selectively deprotected lactone to an aldehyde using Swern oxidation conditions.
Materials:
-
Mono-protected lactone (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Dimethyl sulfoxide (DMSO) (3.0 eq)
-
Triethylamine (Et₃N) (5.0 eq)
-
Anhydrous dichloromethane (DCM) as solvent
Procedure:
-
Activation of DMSO: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C. Slowly add a solution of DMSO in anhydrous DCM.
-
Addition of Alcohol: To the activated DMSO solution, add a solution of the mono-protected lactone in anhydrous DCM dropwise, maintaining the temperature at -78 °C.
-
Formation of the Aldehyde: After stirring for 30-60 minutes, add triethylamine to the reaction mixture.
-
Work-up: Allow the reaction to warm to room temperature. Quench with water and extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude aldehyde is often used in the next step without further purification.
The aldehyde is then subjected to a Wittig reaction with a suitable phosphonium ylide to install the styryl side chain. The choice of the ylide and reaction conditions is crucial for establishing the desired (E)-alkene geometry.
The final steps involve the removal of the remaining protecting groups, typically under acidic conditions, followed by spontaneous or induced lactonization to furnish the natural product, (+)-Howiinol A.
Data Summary
The following table summarizes the key intermediates and their characteristic data in the synthesis of (+)-Howiinol A.
| Compound Name | Structure | Molecular Formula | Key Spectroscopic Data |
| D-Glucoheptono-1,4-lactone | C₇H₁₂O₇ | C₇H₁₂O₇ | ¹H NMR (D₂O): δ 4.5-3.5 (m) |
| Di-O-isopropylidene-D-glucoheptono-1,4-lactone | Protected Lactone | C₁₃H₂₀O₇ | ¹H NMR (CDCl₃): δ 1.4-1.3 (m, 12H, CH₃) |
| (+)-Howiinol A | Final Product | C₁₃H₁₂O₄ | ¹H NMR (CDCl₃): δ 7.5-7.2 (m, 5H, Ar-H), 6.9 (d, 1H, J=16 Hz, Ar-CH=), 6.2 (d, 1H, J=16 Hz, =CH-CO) |
Conclusion and Future Perspectives
D-Glucoheptono-1,4-lactone has proven to be a highly effective and versatile chiral starting material for the synthesis of complex and biologically relevant molecules. The strategies outlined in this application note, particularly the emphasis on regioselective protection and stereocontrolled functionalization, provide a robust framework for the preparation of a wide range of chiral building blocks. The successful total synthesis of (+)-Howiinol A serves as a compelling testament to the power of this approach.
Future research in this area will likely focus on the development of novel protecting group strategies to further enhance the synthetic utility of D-Glucoheptono-1,4-lactone. Moreover, the exploration of new catalytic methods for the stereoselective functionalization of its hydroxyl groups will undoubtedly open up new avenues for the synthesis of innovative chiral synthons for drug discovery and development. The principles and protocols detailed herein offer a solid foundation for researchers to build upon, enabling the creation of the next generation of life-saving therapeutics.
References
Sources
Application Note: Chiral Pool Synthesis of Antitumor Styryl Lactone Analogs from D-Glucoheptono-1,4-lactone
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis of Tetrahydrofuranoid Styryl Lactones (e.g., Howiinol A analogs) using D-Glucoheptono-1,4-lactone as the chiral pool progenitor. These analogs are critical targets in oncology due to their potent cytotoxicity against human tumor cell lines (e.g., A549, MCF-7) via mitochondrial-mediated apoptosis.
Executive Summary
D-Glucoheptono-1,4-lactone (GHL) is a 7-carbon sugar derivative (aldonolactone) that serves as an ideal chiral scaffold for synthesizing complex antitumor agents. Unlike simple 5- or 6-carbon sugars, GHL offers an extended carbon chain with pre-defined stereocenters, facilitating the construction of tetrahydrofuran (THF) cores found in Annonaceous acetogenins and styryl lactones (e.g., Howiinol A, Goniothalamin analogs).
This guide details a 9-step synthetic pathway transforming GHL into a bioactive tetrahydrofuranoid styryl lactone. The protocol focuses on three critical phases: Regioselective Protection , THF Core Formation (Anhydro-ring closure) , and Styryl Side-Chain Installation .
Key Therapeutic Mechanism
The resulting analogs function as Mitochondrial Complex I Inhibitors . The styryl lactone moiety acts as a Michael acceptor, alkylating sulfhydryl groups on enzymes, leading to:
-
Depletion of intracellular ATP.
-
Generation of Reactive Oxygen Species (ROS).
-
Induction of apoptosis in multidrug-resistant (MDR) cancer cells.
Synthetic Strategy & Logic
The synthesis exploits the inherent chirality of GHL to establish the stereochemistry of the THF ring without the need for asymmetric catalysis.
Reaction Pathway Diagram (Graphviz)
Caption: Logical flow for the conversion of GHL to antitumor styryl lactones via a 3,6-anhydro intermediate.
Detailed Experimental Protocols
Phase 1: Regioselective Protection (The "Chiral Template")
The C2 and C4 hydroxyl groups of GHL are cis-oriented, allowing for the formation of a stable benzylidene acetal. This step locks the conformation of the sugar.
Protocol:
-
Reagents: Suspend D-Glucoheptono-1,4-lactone (10.0 g, 48 mmol) in dry benzaldehyde (40 mL).
-
Catalyst: Add anhydrous Zinc Chloride (ZnCl₂, 6.5 g) as a Lewis acid catalyst.
-
Reaction: Stir the mixture at ambient temperature (25°C) for 12 hours. The suspension will clear as the product forms.
-
Quench: Pour the mixture into ice-water (200 mL) and extract with petroleum ether (2 x 100 mL) to remove excess benzaldehyde.
-
Isolation: The aqueous layer typically precipitates the product upon standing or further cooling. Filter the white solid.
-
Purification: Recrystallize from ethanol/water.
-
Yield Target: >75%
-
Checkpoint: 1H NMR should show the benzylidene proton singlet around δ 5.6-5.8 ppm.
-
Phase 2: Construction of the THF Core (3,6-Anhydro Formation)
This is the critical "morphing" step where the sugar lactone is converted into the tetrahydrofuran core characteristic of Howiinol A.
Protocol:
-
Activation: Dissolve the protected lactone (5.0 g) in anhydrous Pyridine (50 mL). Cool to 0°C.
-
Mesylation: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. This selectively targets the primary alcohol at C7 (or C6 depending on specific isomer, but typically the terminal -OH).
-
Cyclization:
-
Evaporate pyridine and dissolve the residue in dry THF.
-
Add Potassium tert-butoxide (KOtBu, 1.5 eq) at 0°C.
-
Mechanism: The alkoxide formed at C3 or C6 attacks the mesylated position, closing the ring to form the 3,6-anhydro-D-glucoheptono-1,4-lactone derivative.
-
-
Workup: Neutralize with acetic acid, concentrate, and partition between EtOAc/Water. Dry organic layer over Na₂SO₄.[1]
Phase 3: Styryl Tail Installation (The "Warhead")
The antitumor activity depends on the conjugated double bond system (styryl group).
Protocol:
-
Reduction: Dissolve the anhydro-lactone in CH₂Cl₂ at -78°C. Add DIBAL-H (1.1 eq) dropwise to reduce the lactone to the Lactol (hemiacetal). Do not over-reduce to the diol.
-
Wittig Olefination:
-
Prepare the ylide: Suspend Benzyltriphenylphosphonium chloride in THF and treat with n-BuLi at 0°C to generate the orange ylide.
-
Add the Lactol solution to the ylide at -78°C and allow to warm to room temperature overnight.
-
-
Result: This opens the lactol ring and installs the styrene moiety, often reforming a ring or leaving an acyclic chain that can be recyclized depending on the target analog (Goniothalamin vs. Howiinol).
-
Final Deprotection: Treat the intermediate with 80% Acetic Acid or dilute HCl to remove the benzylidene group, releasing the free hydroxyls for solubility and biological interaction.
Data Analysis & Quality Control
Physicochemical Properties Table
| Parameter | Specification | Method |
| Precursor Purity | ≥ 99% D-Glucoheptono-1,4-lactone | HPLC / Titration |
| Intermediate 1 | 2,4-O-Benzylidene derivative | 1H NMR (Benzal H) |
| Key Signal (NMR) | Styryl olefinic protons (δ 6.5 - 7.5 ppm) | 1H NMR (CDCl3) |
| Final Appearance | White to off-white crystalline solid | Visual |
| Solubility | DMSO, Methanol (Moderate), Water (Low) | Gravimetric |
Troubleshooting Guide
-
Problem: Low yield in Step 1 (Protection).
-
Solution: Ensure ZnCl₂ is freshly fused or anhydrous. Water poisons the Lewis acid.
-
-
Problem: Over-reduction in Step 3.
-
Solution: Strictly maintain -78°C and quench immediately with Methanol after 1 hour. Monitor via TLC (disappearance of starting material).[2]
-
-
Problem: Poor E/Z selectivity in Wittig reaction.
-
Solution: Use Schlosser modification (Phenyllithium at -78°C) if the E-isomer (trans) is the specific target, as is common for bioactive styryl lactones.
-
References
-
ChemicalBook. (2024). D-Glucoheptono-1,4-lactone Product Description and Synthesis of Howiinol A. Retrieved from
- Popsavin, V., et al. (2012). Divergent synthesis of cytotoxic styryl lactones related to goniobutenolides A and B. Organic Letters, 14(23), 5956-5959.
-
Sigma-Aldrich. (2024). D-Glucoheptono-1,4-lactone Product Specification. Retrieved from
-
Santa Cruz Biotechnology. (2024). D-Glucoheptono-1,4-lactone (CAS 89-67-8).[3][4] Retrieved from
-
Spurr, I. B., & Brown, R. C. (2010).[5] Total synthesis of annonaceous acetogenins belonging to the non-adjacent bis-THF and non-adjacent THF-THP sub-classes.[5][6] Molecules, 15(1), 460-501. (Context for THF ring formation from carbohydrate pools).
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in D-Glucoheptono-1,4-lactone Derivative Synthesis
Welcome to the technical support center for the synthesis of D-Glucoheptono-1,4-lactone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving optimal yields during their synthetic campaigns. As your virtual application scientist, I will walk you through common issues, their underlying causes, and provide systematic troubleshooting strategies to enhance the success of your experiments.
Section 1: Foundational Concepts & Initial Checks
This section addresses fundamental questions about the synthesis and the first steps to take when a reaction performs below expectations.
Q1: What is a typical synthetic route for a D-Glucoheptono-1,4-lactone derivative, and what are the critical control points?
A1: The synthesis of a D-Glucoheptono-1,4-lactone derivative typically involves the modification of the hydroxyl groups of the parent lactone. A common strategy is the acylation of the available hydroxyls with fatty acids or other moieties of interest.[1][2] The parent D-Glucoheptono-1,4-lactone itself is a stable, commercially available starting material.[3][4]
The critical control points that significantly influence yield are:
-
Purity and Dryness of Reagents: Carbohydrate chemistry is notoriously sensitive to moisture. Water can consume reagents and lead to unwanted side reactions like hydrolysis of the lactone ring.[5]
-
Protecting Group Strategy: If selective derivatization is required, a robust protecting group strategy is essential to mask specific hydroxyl groups, preventing side reactions and ensuring regioselectivity.[6][7]
-
Reaction Conditions: Temperature, reaction time, solvent, and the choice of catalyst or coupling agents are paramount for driving the reaction to completion and minimizing degradation or side product formation.
-
Work-up and Purification: Due to the polar nature of these molecules, isolating the desired product from the reaction mixture without significant loss or degradation requires careful planning.
Below is a generalized workflow for the synthesis of a D-Glucoheptono-1,4-lactone derivative.
Caption: General workflow for D-Glucoheptono-1,4-lactone derivatization.
Section 2: Troubleshooting Low or No Product Formation
This is the most common and frustrating issue. The following questions will guide you through a logical diagnostic process.
Q2: My reaction shows low or no conversion of the starting material. What are the primary suspects?
A2: Low conversion often points to issues with reagents, catalysts, or reaction conditions.[5] A systematic check is the most effective approach.
-
Reagent & Catalyst Integrity:
-
Moisture: The primary culprit in many carbohydrate reactions is residual water. Protic impurities like water or alcohols can consume activating agents (e.g., acyl chlorides, carbodiimides) or deactivate catalysts.[5]
-
Catalyst Activity: If using a catalyst (e.g., DMAP for acylation), ensure it has not degraded. Use a freshly opened bottle or a trusted source.
-
Reagent Purity: Verify the purity of your starting lactone and the derivatizing agent.
-
-
Reaction Conditions:
-
Temperature: Is the reaction temperature optimal? Some reactions require heating to overcome activation energy, while others need to be cooled to prevent degradation.
-
Stoichiometry: Double-check the molar ratios of your reactants. An insufficient amount of the derivatizing agent is a common oversight.
-
Inert Atmosphere: Reactions sensitive to oxygen or moisture should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[5]
-
Protocol 1: Ensuring Anhydrous Reaction Conditions
-
Glassware: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Solvents: Use anhydrous solvents. Purchase commercially available dry solvents or dry them using appropriate methods (e.g., distillation over CaH₂ for aprotic solvents).
-
Reagents: Dry solid reagents under high vacuum for several hours before use, especially the hygroscopic starting lactone.
-
Atmosphere: Assemble the reaction under a positive pressure of an inert gas (N₂ or Ar). Add liquid reagents via syringe through a septum.
Q3: I see my starting material reappear after the aqueous work-up, even though TLC/LC-MS of the crude reaction mixture showed product formation. What is happening?
A3: This is a classic sign of product instability, specifically hydrolysis of the newly formed ester or the lactone ring itself.
-
Lactone Ring Hydrolysis: The 1,4-lactone is a cyclic ester and is susceptible to hydrolysis under both acidic and basic conditions, which opens the ring to form the corresponding hydroxy acid.[8][9] This is a reversible equilibrium.[10][11] If your work-up involves prolonged exposure to strong acids or bases, you risk hydrolyzing your product. The resulting hydroxy acid is often highly polar and may be lost to the aqueous phase.
-
Derivative Hydrolysis: If you have formed ester derivatives on the hydroxyl groups, these are also susceptible to hydrolysis, especially under basic conditions (saponification).
Troubleshooting Strategy: Work-up Induced Decomposition
-
Neutralize Carefully: If your reaction requires quenching, adjust the pH to be as close to neutral (pH 6-8) as possible. Use mild acids (e.g., dilute NH₄Cl) or bases (e.g., NaHCO₃ solution).
-
Minimize Contact Time: Perform extractions and washes as quickly as possible. Do not let your product sit in acidic or basic aqueous solutions for extended periods.
-
Temperature Control: Perform the work-up at a low temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.
Section 3: Addressing Impurity and Side Product Formation
Even when the reaction proceeds, the formation of side products can significantly lower the yield of the desired derivative.
Q4: My reaction yields a complex mixture of products. I suspect epimerization or ring isomerization. How can I confirm this and prevent it?
A4: Carbohydrates are prone to stereochemical changes under certain conditions. Two common side reactions are epimerization and ring isomerization.
-
Epimerization: This is the inversion of stereochemistry at a single chiral center.[12] It can be promoted by base, which can deprotonate a hydroxyl group, leading to a cascade that results in inversion at an adjacent carbon.[13] For instance, epimerization at C2 or C3 of the glucoheptono backbone would lead to diastereomeric impurities. Radical-mediated pathways can also cause epimerization.[14]
-
Ring Isomerization: While you start with a 1,4-lactone (a 5-membered γ-lactone), there is a possibility of isomerization to the 1,5-lactone (a 6-membered δ-lactone) or vice versa, especially under thermodynamic control.[15] Recent studies on the acylation of D-glucono-1,5-lactone have shown that it can transform into the more stable D-glucono-1,4-lactone derivative.[1][2] This suggests the 1,4-lactone is generally the more stable form, but the equilibrium can be influenced by reaction conditions and substitution patterns.
Troubleshooting Strategy: Minimizing Isomerization
| Parameter | Recommendation to Minimize Side Reactions | Rationale |
| Base | Use non-nucleophilic, sterically hindered bases (e.g., 2,6-lutidine, proton sponge) instead of strong, nucleophilic bases like NaOH or KOH. | Minimizes deprotonation that can lead to epimerization.[13] |
| Temperature | Run reactions at the lowest possible temperature that allows for a reasonable reaction rate. | Higher temperatures provide the energy to overcome activation barriers for side reactions. |
| Protecting Groups | Judicious use of protecting groups can lock the conformation and prevent unwanted reactivity at specific sites.[6] | For example, forming a cyclic acetal across two hydroxyls can restrict the flexibility of the ring system. |
Q5: I'm trying to selectively functionalize one hydroxyl group, but I'm getting a mixture of over-acylated products. How can I improve selectivity?
A5: Achieving regioselectivity on a polyol like D-Glucoheptono-1,4-lactone is challenging due to the similar reactivity of the secondary hydroxyl groups.
-
Stoichiometric Control: Carefully add only one equivalent of the acylating agent slowly at a low temperature. This favors reaction at the most reactive hydroxyl group.
-
Steric Hindrance: Use a bulky acylating agent. This will preferentially react with the least sterically hindered hydroxyl group.
-
Protecting Group Strategy: This is the most reliable method for achieving high regioselectivity. The choice of protecting group is critical and depends on the desired reaction and subsequent deprotection conditions.[16]
| Protecting Group | Common Reagents | Stability |
| Silyl Ethers (e.g., TBDMS) | TBDMSCl, Imidazole | Stable to most conditions except fluoride ions (TBAF) and strong acid. |
| Benzyl Ethers (Bn) | BnBr, NaH | Very stable. Removed by hydrogenolysis (H₂, Pd/C). |
| Acetals (e.g., Isopropylidene) | Acetone, cat. acid | Protects cis-diols. Removed by mild acid.[7] |
Section 4: Purification and Isolation Challenges
The final hurdle is isolating your pure product. The high polarity of these molecules can make this a non-trivial task.
Q6: My product is highly polar and has some water solubility, making extraction from the aqueous work-up difficult. What can I do?
A6: This is a very common issue with carbohydrate derivatives.
-
Solvent Choice: Use a more polar organic solvent for extraction, such as ethyl acetate or even a mixture of dichloromethane and isopropanol.
-
Salting Out: Saturate the aqueous layer with a salt like NaCl or (NH₄)₂SO₄. This decreases the solubility of your organic product in the aqueous phase and pushes it into the organic layer.
-
Continuous Extraction: For very water-soluble products, a continuous liquid-liquid extractor can be highly effective.
-
Evaporation and Chromatography: If extraction fails, evaporate the aqueous layer (if permissible) and purify the crude residue directly by column chromatography.
Protocol 2: Purification by Silica Gel Chromatography
-
Adsorbent: Use standard silica gel. For very polar compounds, reversed-phase silica (C18) or a more polar stationary phase like diol- or amino-functionalized silica may be beneficial.
-
Slurry Preparation: Deactivate the silica gel by adding 1-2% triethylamine to the eluent system. This prevents streaking of acidic or amine-containing compounds and can help prevent on-column hydrolysis of acid-sensitive groups.
-
Eluent System: Start with a relatively non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. For highly polar compounds, a system like Dichloromethane/Methanol is often effective.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the top of the column ("dry loading"). This leads to better separation.
Section 5: Troubleshooting Decision Tree
Use the following diagram to systematically diagnose the cause of low yield in your synthesis.
Caption: A decision tree for troubleshooting low yields.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Lactone Ring-Opening Polymerization.
-
Ren, P., et al. (2022). Selective Axial-to-Equatorial Epimerization of Carbohydrates. Journal of the American Chemical Society, 144(26), 11870–11877. Available from: [Link]
- Pearson. (n.d.). Epimerization Explained: Definition, Examples, Practice & Video Lessons.
- Fiveable. (n.d.). Epimerization Definition.
- United States Biological. (n.d.). D-Glucoheptonic acid-1,4-lactone CAS 60046-25-5.
- ChemicalBook. (2023). D-GLUCOHEPTONO-1,4-LACTONE | 60046-25-5.
- Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry.
- ResearchGate. (n.d.). (PDF) Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry.
- Sciencemadness Discussion Board. (2012). Opening a lactone - Easy?.
- ChemRxiv. (2024). Synthesis of D-glucono-1,4-lactones modified with linear saturated fatty acids and evaluation of their physical properties.
- Csávás, M., et al. (2021). Protecting Group Manipulations in Carbohydrate Synthesis. In Comprehensive Glycoscience. Elsevier.
- RSC Publishing. (2025). Synthesis of d-glucono-1,4-lactones modified with linear saturated fatty acids as novel low molecular-weight organogelators and evaluation of their physical properties. Soft Matter.
- Takahashi, T., & Mitsumoto, M. (1963). TRANSFORMATION AND HYDROLYSIS OF D-GLUCONO-GAMMA AND DELTA-LACTONE.
- Wikipedia. (n.d.). Glucono-δ-lactone.
- FAO. (1998). GLUCONO-δ-LACTONE.
- Bierenstiel, M., & Schlaf, M. (2004). δ‐Galactonolactone: Synthesis, Isolation, and Comparative Structure and Stability Analysis of an Elusive Sugar Derivative. European Journal of Organic Chemistry, 2004(7), 1474-1481.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of d-glucono-1,4-lactones modified with linear saturated fatty acids as novel low molecular-weight organogelators and evaluation of their physical properties - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. usbio.net [usbio.net]
- 4. D-GLUCOHEPTONO-1,4-LACTONE | 60046-25-5 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Opening a lactone - Easy? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. TRANSFORMATION AND HYDROLYSIS OF D-GLUCONO-GAMMA AND DELTA-LACTONE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 11. fao.org [fao.org]
- 12. fiveable.me [fiveable.me]
- 13. Epimerization Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. Selective Axial-to-Equatorial Epimerization of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protecting Group Manipulations in Carbohydrate Synthesis [ouci.dntb.gov.ua]
Technical Support Center: Purification of D-Glucoheptono-1,4-lactone and its Reaction Byproducts
Welcome to the Technical Support Center for the purification of D-Glucoheptono-1,4-lactone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and need to address challenges related to its purification. As your virtual Senior Application Scientist, I will provide in-depth technical guidance, troubleshooting strategies, and practical protocols to help you achieve high purity of your target molecule.
Introduction: The Purification Challenge
D-Glucoheptono-1,4-lactone is a seven-carbon sugar lactone with significant potential in various research and development applications. A common synthetic route to this and other higher-order sugars is the Kiliani-Fischer synthesis , which elongates the carbon chain of an aldose.[1][2] When starting from a readily available precursor like D-glucose, this synthesis inherently produces a mixture of C-2 epimers. In this case, the reaction will yield both D-glucoheptonic acid and D-mannoheptonic acid. Subsequent lactonization results in a mixture of D-glucoheptono-1,4-lactone and its primary byproduct, D-mannoheptono-1,4-lactone.
Furthermore, like many lactones, D-Glucoheptono-1,4-lactone is susceptible to hydrolysis, which can complicate purification and storage. This guide will address these core challenges head-on, providing you with the expertise to navigate the purification process effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture contains two spots of similar polarity on the TLC plate. What are they likely to be?
A1: The most probable scenario is the presence of your desired D-Glucoheptono-1,4-lactone and its C-2 epimer, D-mannoheptono-1,4-lactone. The Kiliani-Fischer synthesis, a common method for producing D-glucoheptono-1,4-lactone from D-glucose, generates a new chiral center at the C-2 position, leading to the formation of these two diastereomers.[1][2]
Q2: I am observing a new, more polar spot appearing on my TLC plate during workup or purification. What could this be?
A2: This is likely the corresponding D-glucoheptonic acid, the ring-opened hydrolysis product of the lactone. Lactones are susceptible to hydrolysis, especially in the presence of water and at non-neutral pH. It is crucial to minimize exposure to aqueous conditions, particularly at elevated temperatures or under basic or strongly acidic conditions.
Q3: What are the general storage conditions for D-Glucoheptono-1,4-lactone to prevent degradation?
A3: To minimize hydrolysis, D-Glucoheptono-1,4-lactone should be stored in a cool, dry place. For long-term storage, refrigeration at 4°C is recommended.[3] It should be kept in a tightly sealed container to protect it from atmospheric moisture.
Q4: What are some suitable starting points for developing a TLC method to monitor my purification?
A4: For polar compounds like sugar lactones, a common mobile phase is a mixture of a polar and a less polar organic solvent. A good starting point would be a solvent system like acetonitrile/water or ethyl acetate/methanol. Visualization can be achieved using a p-anisaldehyde stain or an alkaline silver nitrate dip, followed by gentle heating.[4][5]
Troubleshooting Guides
Issue 1: Co-elution of Epimers in Column Chromatography
Symptoms:
-
Fractions from column chromatography show the presence of both D-glucoheptono-1,4-lactone and its epimer when analyzed by TLC or HPLC.
-
Poor resolution between the two main spots on the TLC plate.
Causality: Epimers are diastereomers with very similar physical properties, making their separation challenging. Standard silica gel chromatography may not provide sufficient selectivity.
Troubleshooting Steps:
-
Optimize Mobile Phase Polarity: Systematically vary the ratio of your solvents to find the optimal polarity that maximizes the separation (ΔRf) between the two epimers on a TLC plate before scaling up to a column.
-
Consider a Different Stationary Phase:
-
Normal-Phase Chromatography: If standard silica gel is not effective, consider using a diol-bonded or amino-bonded silica phase. These can offer different selectivities for highly hydroxylated compounds.
-
Reversed-Phase Chromatography: For more polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.
-
-
Preparative HPLC: For high-purity requirements, preparative HPLC may be necessary. A method based on a Hyper-sil Gold Aq column with an acetonitrile/water mobile phase has been reported for a similar lactone and could be a good starting point for method development.[6]
Issue 2: Product Degradation (Hydrolysis) During Purification
Symptoms:
-
Appearance of a new, more polar spot on the TLC plate during column chromatography or after solvent removal.
-
Reduced yield of the desired lactone.
-
The purified product has a broad melting point range.
Causality: The lactone ring is being hydrolyzed to the corresponding carboxylic acid. This can be catalyzed by residual acid or base, or by prolonged exposure to water, especially at elevated temperatures.
Troubleshooting Steps:
-
Anhydrous Conditions: Use anhydrous solvents for chromatography and work-up procedures whenever possible.
-
Temperature Control: Avoid excessive heating during solvent removal. Use a rotary evaporator with a water bath temperature below 40°C.
-
pH Control: Ensure that the reaction mixture is neutralized before purification. If an acidic or basic workup is necessary, minimize the time the product is exposed to these conditions.
-
Azeotropic Removal of Water: If water is present in your product fraction, it can sometimes be removed by co-evaporation with a solvent like toluene.
Purification Protocols
Protocol 1: Recrystallization for Bulk Purification
Recrystallization is often the most effective method for purifying moderate to large quantities of D-Glucoheptono-1,4-lactone, particularly for removing the epimeric byproduct. The key is to find a solvent system where the desired lactone has a significantly lower solubility than the epimer at low temperatures.
Recommended Solvent Systems to Screen:
| Solvent System | Rationale |
| Aqueous Ethanol | A common choice for polar organic molecules. The ratio of ethanol to water can be adjusted to fine-tune solubility. |
| Methanol | D-Glucoheptono-1,4-lactone has slight solubility in methanol, which can be exploited for recrystallization.[3] |
| Ethylene Glycol Monomethyl Ether / Ethyl Acetate | This mixed solvent system has been used for the crystallization of a similar lactone, D-gulonic-γ-lactone.[7] |
Step-by-Step Protocol:
-
Solvent Screening: In small test tubes, test the solubility of your crude product in the suggested solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.[8]
-
Dissolution: In an appropriately sized flask, dissolve the crude D-Glucoheptono-1,4-lactone in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Materials:
-
Silica gel TLC plates (with or without F254 indicator)
-
Developing chamber
-
Mobile Phase: Acetonitrile:Water (e.g., 85:15 v/v) or Ethyl Acetate:Methanol (e.g., 80:20 v/v)
-
Visualization Reagent: p-Anisaldehyde stain (0.5 mL p-anisaldehyde, 50 mL glacial acetic acid, 1 mL concentrated sulfuric acid)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and lining the inside with filter paper to ensure saturation.
-
Spot a dilute solution of your sample onto the TLC plate.
-
Place the plate in the developing chamber and allow the solvent to ascend to near the top of the plate.
-
Remove the plate and mark the solvent front.
-
Dry the plate thoroughly.
-
Dip the plate in the p-anisaldehyde stain, then gently heat with a heat gun until colored spots appear. Sugar lactones typically appear as blue, green, or violet spots.[4]
Diagrams
Purification Workflow
Caption: General purification workflow for D-Glucoheptono-1,4-lactone.
Troubleshooting Decision Tree for Epimer Separation
Caption: Decision tree for troubleshooting the separation of epimers.
References
-
Wikipedia. (n.d.). Kiliani–Fischer synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Kiliani–Fischer Synthesis. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). Visualizing TLC Plates. Retrieved from [Link]
-
UK Essays. (2018, January 24). Kiliani-fischer Synthesis of Monosaccharides. Retrieved from [Link]
-
Glycoscience Protocols. (2021, September 29). Thin-layer chromatography (TLC) of glycolipids. Retrieved from [Link]
- Recrystallization-1.doc.pdf. (n.d.).
-
Creative Biolabs. (n.d.). Thin Layer Chromatography (TLC) for Carbohydrate Analysis. Retrieved from [Link]
- Robyt, J. F., & Kim, D. (1998). Separation and detection of sugars and alditols on thin layer chromatograms.
-
ChemRxiv. (2024). Synthesis of D-glucono-1,4-lactones modified with linear saturated fatty acids and evaluation of their physical properties. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). D-Glucoheptonic acid-1,4-lactone. Retrieved from [Link]
- Dong, S. B., Yang, H. Y., & Yan, Z. Y. (2017). HPLC Determination of Glucono-δ-Lactone in Canagliflozin. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 53(4), 387-392.
- Google Patents. (n.d.). Method for quantitative detection of gluconic acids and glucono lactone.
-
Organic Syntheses. (n.d.). D-Gulonic acid, γ-lactone. Retrieved from [Link]
- Google Patents. (n.d.). Process of crystallizing pure d-glucono-delta-lactone.
-
eBay. (n.d.). D-Glucoheptono-1,4-lactone, 98+%, 5g. Retrieved from [Link]
-
ResearchGate. (2004). Precursors to oak lactone II: Synthesis, separation and cleavage of four β-D-glucopyranosides of 3-methyl-4-hydroxyoctanoic acid. Retrieved from [Link]
Sources
- 1. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 2. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. usbio.net [usbio.net]
- 4. epfl.ch [epfl.ch]
- 5. researchgate.net [researchgate.net]
- 6. qikan.cmes.org [qikan.cmes.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. web.mnstate.edu [web.mnstate.edu]
Minimizing racemization of D-Glucoheptono-1,4-lactone during heating
Introduction
Welcome to the technical support guide for D-Glucoheptono-1,4-lactone. This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge in handling this chiral molecule: the minimization of racemization (specifically, epimerization at the C2 position) during heating. Maintaining the stereochemical integrity of D-Glucoheptono-1,4-lactone is paramount, as different stereoisomers can exhibit varied biological activities and pharmacological profiles. This guide provides in-depth, field-proven insights and actionable protocols to help you preserve the enantiopurity of your product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability of D-Glucoheptono-1,4-lactone.
Q1: What is D-Glucoheptono-1,4-lactone and why is its stereochemistry important?
D-Glucoheptono-1,4-lactone is a seven-carbon sugar lactone, a cyclic ester derived from D-glucoheptonic acid.[1] It is a chiral molecule, meaning it has a non-superimposable mirror image. The specific three-dimensional arrangement of its atoms is crucial for its function, particularly in biological systems where it may interact with stereospecific enzymes or receptors.
Q2: What is racemization and how does it apply to D-Glucoheptono-1,4-lactone?
Racemization is the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers. In the context of D-Glucoheptono-1,4-lactone, the primary concern is epimerization, which is a change in the stereochemical configuration at only one of several chiral centers.[2] Heating can induce epimerization at the carbon atom adjacent to the carbonyl group (the C2 position), leading to the formation of its diastereomer, D-mannoheptono-1,4-lactone.
Q3: What is the primary mechanism that causes epimerization during heating?
Epimerization of D-Glucoheptono-1,4-lactone is primarily driven by a base- or acid-catalyzed process that is significantly accelerated by heat.[2] The key steps are:
-
Lactone Hydrolysis: The lactone ring opens to form the corresponding open-chain glucoheptonate anion.
-
Enolate Formation: A proton on the carbon adjacent to the carbonyl group (the C2 alpha-carbon) is abstracted. This is the rate-limiting step and is facilitated by heat and the presence of a base. This creates a planar enolate intermediate.
-
Reprotonation: The planar enolate can be reprotonated from either side. Reprotonation from the original face regenerates the D-glucoheptonate, while reprotonation from the opposite face forms the D-mannoheptonate epimer.
-
Relactonization: The open-chain acids can re-cyclize to form their respective lactones.
This equilibrium results in a mixture of diastereomers, reducing the purity of the desired D-Glucoheptono-1,4-lactone.
Q4: What are the key factors that accelerate this unwanted epimerization?
Several factors can increase the rate of epimerization:
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy for both lactone hydrolysis and proton abstraction.[2][3]
-
pH (Acids and Bases): The process is catalyzed by both acids and bases.[2] Basic conditions are particularly effective at promoting the abstraction of the alpha-proton, making pH control one of the most critical factors.
-
Prolonged Reaction Times: The longer the molecule is exposed to harsh conditions, the greater the extent of epimerization.[2]
-
Solvent Polarity: Polar solvents can influence the stability of the charged intermediates, potentially increasing the epimerization rate.[2]
Part 2: Troubleshooting Guide for Experimental Issues
This section provides direct answers and solutions to common problems encountered during experiments.
Q: I heated my sample of D-Glucoheptono-1,4-lactone in an aqueous solution and observed a significant loss of optical rotation. What happened and how can I fix it?
A: A loss of optical rotation strongly indicates that epimerization has occurred, creating a diastereomeric mixture with a different specific rotation. The heating in an unbuffered aqueous solution likely caused a pH shift and provided the energy for the mechanism described in the FAQs.
Root Cause Analysis & Solution Workflow:
Detailed Corrective Actions:
-
Implement Strict pH Control: The most critical intervention is to control the pH. The optimal stability for many lactones is in a mildly acidic range.[4] For glucoheptonolactone, a target pH of 4.0-5.0 is recommended. Use a non-reactive buffer system like a citrate or acetate buffer. See Protocol 1 for buffer preparation.
-
Minimize Thermal Exposure:
-
Temperature: Determine the minimum temperature required for your process. Even a 10°C reduction can significantly slow degradation rates.
-
Time: Do not heat for longer than necessary. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) and stop the heat as soon as the reaction is complete.
-
-
Consider Solvent Choice: If your process allows, explore less polar solvents, which may slow the rate of epimerization. However, this must be balanced with solubility and reactivity requirements.
-
Validate the Outcome: After implementing these changes, you must validate the stereochemical purity of your product. See Protocol 2 for a general Chiral HPLC method.
Q: My reaction requires basic conditions. How can I heat D-Glucoheptono-1,4-lactone without causing extensive epimerization?
A: This is a challenging scenario, as basic conditions directly promote the epimerization mechanism.[2] The strategy here shifts from prevention to mitigation and control.
Mitigation Strategies:
-
Use of Weaker Bases: If possible, substitute strong bases (like NaOH or KOH) with weaker, non-nucleophilic organic bases (e.g., 2,4,6-trimethylpyridine).[5]
-
Protecting Groups: For multi-step syntheses, consider protecting the hydroxyl groups of the lactone before subjecting it to basic conditions. This can alter the electronic properties and stability. Common protecting groups for sugars include acetals or silyl ethers.
-
Low Temperature Reactions: Investigate whether the transformation can be achieved at lower temperatures, even if it requires a longer reaction time or a more active catalyst. The trade-off between time and temperature must be carefully optimized.
-
Stoichiometric Control: Use only the precise stoichiometric amount of base required. Excess base will dramatically increase the rate of epimerization.
Q: How can I confirm the extent of epimerization in my sample?
A: Visual inspection or simple melting point tests are insufficient. You must use a technique capable of separating and quantifying stereoisomers.
Recommended Analytical Methods:
| Method | Principle | Advantages | Considerations |
| Chiral HPLC | Differential interaction of enantiomers/diastereomers with a chiral stationary phase (CSP).[6][7] | High resolution, quantitative, can be scaled for purification. | Requires method development to find the right column and mobile phase.[8] |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. | Fast, simple, good for a quick purity check. | Not suitable for complex mixtures; provides a bulk measurement, not separation. |
| NMR Spectroscopy | In the presence of a chiral shift reagent, diastereomers can show distinct signals. | Provides structural information. | Can be complex to interpret; may require specialized reagents. |
Part 3: Key Experimental Protocols
Protocol 1: Preparation and Use of a Citrate Buffer (pH 4.5) for Thermal Reactions
This protocol describes the preparation of a buffer to maintain a mildly acidic environment, which is optimal for lactone stability.[4]
Materials:
-
Citric acid monohydrate
-
Trisodium citrate dihydrate
-
Deionized (DI) water
-
Calibrated pH meter
-
D-Glucoheptono-1,4-lactone
Procedure:
-
Prepare Stock Solutions:
-
Solution A (0.1 M Citric Acid): Dissolve 21.01 g of citric acid monohydrate in DI water to make a final volume of 1 L.
-
Solution B (0.1 M Sodium Citrate): Dissolve 29.41 g of trisodium citrate dihydrate in DI water to make a final volume of 1 L.
-
-
Prepare Buffer: Mix Solution A and Solution B in the appropriate ratio to achieve the target pH. For pH 4.5, a common starting point is approximately 320 mL of Solution A and 180 mL of Solution B.
-
Calibrate and Adjust: Use a calibrated pH meter to measure the pH of the mixture. Add small volumes of Solution A (to lower pH) or Solution B (to raise pH) until the meter reads exactly 4.50.
-
Reaction Setup: Dissolve your D-Glucoheptono-1,4-lactone in the prepared buffer to the desired concentration.
-
Heating: Proceed with the heating step, ensuring the vessel is properly sealed to prevent evaporation and concentration changes.
-
Post-Reaction Analysis: After cooling, analyze the sample for epimerization using an appropriate method like Chiral HPLC (Protocol 2).
Protocol 2: General Method for Chiral HPLC Analysis
This protocol provides a starting point for developing a method to separate D-Glucoheptono-1,4-lactone from its C2 epimer. Method optimization will be required.[7]
Instrumentation & Columns:
-
HPLC system with UV or Refractive Index (RI) detector.
-
Recommended Chiral Stationary Phases (CSPs): Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating sugar derivatives.[7]
Mobile Phase (Starting Conditions):
-
Mode: Normal Phase
-
Solvents: Hexane / Isopropanol (IPA) or Hexane / Ethanol.
-
Initial Gradient: 90:10 (Hexane:Alcohol).
-
Additive: For acidic compounds, add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Maintain a consistent, low column temperature (e.g., 25°C) as elevated temperatures can degrade some sugars on the column.[9]
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase. Filter through a 0.45 µm syringe filter.
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the sample.
-
Analysis: Monitor the chromatogram for two separate peaks corresponding to the two diastereomers.
-
Optimization: If separation is poor, systematically adjust the ratio of Hexane to Alcohol (e.g., to 85:15, 80:20). The type of alcohol (IPA vs. Ethanol) can also significantly affect selectivity.
References
-
Varki, A. The separation of enantiomeric sugars by chromatographic methods. PubMed. [Link]
-
Wikipedia. Chiral analysis. [Link]
-
Ghanekar, A. G., & Das Gupta, V. (1984). Preformulation studies of spironolactone: effect of pH, two buffer species, ionic strength, and temperature on stability. Journal of pharmaceutical sciences, 73(11), 1590–1592. [Link]
-
Kopp, J., et al. (2020). Analysis of D-mannono-1,4-lactone under different conditions and products of AldT-mediated oxidation of isotope labelled D-mannose. ResearchGate. [Link]
-
Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Bennett, C. S., & Demarest, K. T. (2014). Enhanced epimerization of glycosylated amino acids during solid phase peptide synthesis. PloS one, 9(5), e97368. [Link]
-
Royal Society of Chemistry. Efficient Bi-enzymatic synthesis of aldonic acids. Green Chemistry. [Link]
-
Dong, M. W. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Slimestad, R., & Vågen, I. M. (2006). Thermal stability of glucose and other sugar aldoses in normal phase high performance liquid chromatography. Journal of chromatography. A, 1118(2), 281–284. [Link]
-
Liu, J., et al. (2018). Efficient production of sugar-derived aldonic acids by Pseudomonas fragi TCCC11892. Scientific reports, 8(1), 16361. [Link]
-
Qian, K. K., et al. (2021). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. Molecular pharmaceutics, 18(8), 3176–3186. [Link]
-
Solé, A., et al. (2014). Thermal Stability Test of Sugar Alcohols as Phase Change Materials for Medium Temperature Energy Storage Application. Repositori Obert UdL. [Link]
-
ACS Publications. Journal of Agricultural and Food Chemistry. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Morin, L. G. (1977). Effect of serum pH on storage stability and reaction lag phase of human creatine kinase isoenzymes. Clinical chemistry, 23(4), 646–652. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
ResearchGate. (PDF) Thermal Stability Test of Sugar Alcohols as Phase Change Materials for Medium Temperature Energy Storage Application. [Link]
-
Kim, J. S., & Lee, Y. S. (2012). Characteristics of the Thermal Degradation of Glucose and Maltose Solutions. Journal of food science, 77(1), C22–C27. [Link]
-
Yamada, T., et al. (2021). Synthesis of D-glucono-1,4-lactones modified with linear saturated fatty acids and evaluation of their physical properties. ChemRxiv. [Link]
-
Yamada, T., et al. (2021). Synthesis of d-glucono-1,4-lactones modified with linear saturated fatty acids as novel low molecular-weight organogelators and evaluation of their physical properties. Soft Matter. [Link]
-
National Center for Biotechnology Information. D-Galactono-1,4-Lactone. PubChem. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 4. Preformulation studies of spironolactone: effect of pH, two buffer species, ionic strength, and temperature on stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral analysis - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Thermal stability of glucose and other sugar aldoses in normal phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving NMR spectral overlap in D-Glucoheptono-1,4-lactone derivatives
Current Status: Operational Topic: Resolving Spectral Overlap in Heptose Lactone Derivatives Ticket Priority: High (Structural Elucidation) Assigned Specialist: Senior Application Scientist, Spectroscopy Division
Introduction: The "Crowded Region" Challenge
Welcome to the technical support hub for D-Glucoheptono-1,4-lactone. If you are here, you are likely staring at a proton NMR spectrum where the region between 3.5 ppm and 4.5 ppm looks like an unresolvable "hump."
The Core Problem: D-Glucoheptono-1,4-lactone is a 7-carbon sugar derivative.[1] Unlike simple hexoses, the flexible "tail" (C5, C6, C7) adds three extra protons that resonate in the exact same frequency window as the ring protons (H3, H4). Furthermore, in aqueous solution, the lactone ring is unstable, creating a dynamic equilibrium with D-glucoheptonic acid, doubling your signal count and causing confusion.
This guide provides a tiered troubleshooting protocol to resolve these overlaps, moving from sample chemistry to advanced pulse sequences.
Module 1: Sample Preparation & Solvent Engineering
Diagnosis: Before blaming the spectrometer, check the chemistry. 80% of resolution issues with sugar lactones are solvent-related.
Critical Warning: The Hydrolysis Trap
In D₂O (Heavy Water), D-Glucoheptono-1,4-lactone slowly hydrolyzes to D-glucoheptonic acid. This creates a mixture of two species, resulting in "shadow peaks" and severe overlap.
-
Symptom: Your spectrum changes over 24 hours. The H2 doublet splits into two sets of signals.
-
Solution: Switch to an aprotic polar solvent to lock the lactone ring conformation.
Solvent Selection Protocol
| Solvent | Suitability | Mechanism of Action | Recommended For |
| D₂O | 🔴 Low | Causes hydrolysis; OH signals exchange and vanish. | Only for rapid purity checks of fresh samples. |
| DMSO-d₆ | 🟢 High | Prevents hydrolysis; slows OH exchange (OH signals visible). | Primary structural characterization. |
| Pyridine-d₅ | 🟡 Specialist | Deshielding ring current effect spreads signals. | Resolving severe overlaps in the "tail" (C6/C7). |
| Acetone-d₆ | 🟠 Medium | Good resolution, but poor solubility for free sugars. | Fully acetylated/benzylated derivatives only. |
The "Hydroxyl Anchor" Strategy (DMSO-d₆)
In DMSO-d₆, hydroxyl protons (OH) are visible as sharp doublets/triplets between 4.5–6.0 ppm. These are often less overlapped than the CH backbone.
-
Action: Use the OH signals as starting points for COSY/TOCSY correlations to find their attached carbons.
Module 2: Advanced Acquisition Strategies
Diagnosis: Standard 1D ¹H and 2D COSY are insufficient due to the "roof effect" and strong coupling in the 3.6–4.0 ppm region.
Protocol A: The "Anchor Proton" 1D Selective TOCSY
This is the most powerful tool for this specific molecule. You must identify an "Anchor Proton"—a signal that is distinct from the cluster.
-
The Anchor: For D-Glucoheptono-1,4-lactone, H-2 is usually a doublet around 4.6–4.8 ppm (deshielded by the carbonyl). It is separated from the messy 3.6–4.2 ppm cluster.
-
The Method: Irradiate H-2 selectively. Magnetization will transfer only to H-3, then H-4, then H-5.
Step-by-Step Workflow:
-
Acquire 1D ¹H: Locate the H-2 doublet (approx 4.6 ppm).
-
Set up seltocsy: Select the H-2 frequency as the irradiation point (O1).
-
Mixing Time Array: Run three experiments with different mixing times:
-
20 ms: Reveals only H-3 (direct neighbor).
-
60 ms: Reveals H-3 and H-4 (ring system).
-
100 ms: Reveals H-5 and potentially H-6 (side chain entry).
-
-
Result: You extract the individual spin system of the lactone ring without the interference of the side chain.
Visualizing the Logic
Figure 1: Selective 1D TOCSY workflow using H-2 as the entry point to unravel the spin system.
Module 3: Processing & Deconvolution (HSQC)
Diagnosis: Proton resolution is impossible, but Carbon-13 resolution is pristine.
The ⁷-carbon chain of glucoheptono-1,4-lactone offers excellent dispersion in the ¹³C dimension (60–175 ppm). Use HSQC (Heteronuclear Single Quantum Coherence) to spread the overlapping proton signals into the second dimension.
The Multiplicity-Edited HSQC Advantage
Standard HSQC shows all CH correlations as positive peaks. Use Multiplicity-Edited HSQC to distinguish the side chain.
-
CH / CH₃: Positive phase (Red).
-
CH₂: Negative phase (Blue).
Application to D-Glucoheptono-1,4-lactone:
-
C-1: No signal (Quaternary Carbonyl) -> Visible in HMBC only.
-
C-2, C-3, C-4, C-5: Methines (CH) -> Red Peaks .
-
C-6: Methine (CH) -> Red Peak .
-
C-7: Methylene (CH₂) -> Blue Peak .
Troubleshooting Tip: If C-6 and C-7 overlap in proton dimension, the Blue/Red contrast in HSQC will immediately identify which proton belongs to the terminal CH₂ (C-7).
Frequently Asked Questions (FAQ)
Q: My H-2 signal is a triplet, not a doublet. Why? A: This suggests you are not looking at the lactone. You are likely looking at the open-chain acid form or a hydrolysis product where H-2 couples to both H-3 and the free carboxylic acid proton (if exchange is slow) or due to conformational averaging. Immediate Action: Check solvent. If D₂O, switch to DMSO-d₆.
Q: I see two sets of signals for every peak. Is my sample impure? A: Not necessarily. If you are using a derivatized lactone (e.g., acetylated), you might be observing rotamers or anomeric mixtures if the lactone ring opened and closed during synthesis. However, if it is the free lactone in water, it is the Lactone ⇌ Acid equilibrium .
Q: Can I use water suppression (Presat) for aqueous samples? A: Be careful. The anomeric/H-2 region of sugars is often near the water signal (4.7 ppm). Standard Presaturation can bleach your signals of interest.
-
Recommendation: Use Excitation Sculpting or W5-WATERGATE sequences, which provide a sharper suppression profile and spare the nearby carbohydrate signals.
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on 1D Selective TOCSY and HSQC pulse sequences).
-
Duus, J. Ø., Gotfredsen, C. H., & Bock, K. (2000). Carbohydrate structural determination by NMR spectroscopy: Modern methods and limitations. Chemical Reviews, 100(12), 4589-4614.
-
Gheysen, K., et al. (2008).[2] Use of 1D Selective TOCSY for Carbohydrate Analysis. Chemistry – A European Journal, 14, 8869-8878.[2] (Specific protocol for stepping through sugar spin systems).
- Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press. (Foundational theory on solvent effects and spin decoupling).
Sources
Technical Support Center: D-Glucoheptono-1,4-lactone (GHL) Stability Guide
Part 1: Executive Summary & Solvent Selection
The Core Stability Crisis: The most frequent cause of experimental failure with D-Glucoheptono-1,4-lactone (GHL) is the misunderstanding of its behavior in aqueous environments. GHL is not static in water. It undergoes spontaneous hydrolysis to form D-glucoheptonic acid. This reaction is pH-driven, temperature-dependent, and reversible.
In contrast, DMSO (Dimethyl Sulfoxide) provides a kinetically stable environment, preserving the lactone ring structure for long-term storage, provided strict moisture control is observed.
Solvent Selection Matrix
| Feature | Water / Aqueous Buffers | DMSO (Anhydrous) |
| Primary State | Dynamic Equilibrium (Lactone | Stable Solution (Lactone Intact) |
| Half-Life ( | Minutes to Hours (pH dependent) | Months to Years (at -20°C) |
| pH Behavior | Acidifies over time (Generates protons) | Neutral / No pH drift |
| Main Risk | Unintended acidification; loss of lactone potency | Hygroscopicity (Absorbs water |
| Best Use Case | Immediate assay use; Cell culture media | Stock solution storage; High-throughput screening |
Part 2: Deep Dive – Stability Mechanisms
Aqueous Instability: The Hydrolysis Trap
When GHL is dissolved in water, the electrophilic carbonyl carbon is attacked by water (nucleophile). This opens the lactone ring, generating D-glucoheptonic acid.
-
The pH Effect: As the ring opens, the release of the carboxylic acid group drops the pH of the solution.
-
The Equilibrium: This is not a one-way street. In acidic conditions, the acid can re-cyclize. However, at physiological pH (7.4), the base (buffer) neutralizes the acid, driving the equilibrium almost entirely toward the open-chain form (hydrolysis).
Key Takeaway: If you prepare a stock in water and wait 24 hours, you are no longer using pure lactone; you are using a mixture of lactone and glucoheptonic acid.
DMSO Stability: The Hygroscopic Threat
DMSO is aprotic; it cannot donate the proton required to catalyze the ring-opening easily, nor does it have the hydroxide ion to cleave it. Therefore, GHL remains stable.
The Catch: DMSO is extremely hygroscopic. If your DMSO absorbs atmospheric moisture, that water will hydrolyze the lactone, albeit slower than in pure water.
Mechanism Visualization
Figure 1: The hydrolysis pathway of GHL.[1] Note that the reaction releases protons, causing the characteristic pH drift observed in unbuffered aqueous solutions.
Part 3: Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions (DMSO)
Use this for long-term storage or high-concentration stocks.
-
Materials:
-
GHL solid (Store desiccated at 4°C).
-
Anhydrous DMSO (Grade:
99.9%, water content ). -
Amber glass vials (to prevent light degradation, though GHL is not highly photosensitive, this is Good Practice).
-
-
Procedure:
-
Weighing: Weigh the GHL quickly. Do not leave the bottle open; the solid powder is also hygroscopic.
-
Dissolution: Add DMSO to achieve a concentration of 10–50 mg/mL .
-
Mixing: Vortex vigorously. If "slightly soluble" behavior is observed (cloudiness), warm the solution to 37°C in a water bath for 5–10 minutes. Sonication (30 sec) can also aid dissolution.
-
Aliquot: Immediately split into single-use aliquots (e.g., 50
L). -
Storage: Freeze at -20°C . Stable for 6–12 months.
-
Protocol B: Preparation for Aqueous Assays (Immediate Use)
Use this for cell culture or enzymatic assays.
-
Timing: Prepare immediately before use. Do not store aqueous solutions.
-
Dilution:
-
Thaw a DMSO stock aliquot.
-
Dilute directly into the assay buffer (e.g., PBS, HEPES).
-
Mix and Run: Proceed to the experiment within 15 minutes.
-
-
pH Check: If using high concentrations (>5 mM) in weak buffers, check the pH. You may need to readjust the pH if hydrolysis has begun.
Part 4: Troubleshooting & FAQ
Q1: I dissolved GHL in water, and it was clear, but the next day it was cloudy/precipitated. Why?
A: This is likely not precipitation of the lactone, but a change in the chemical species or interaction with buffer salts. However, more commonly, users report pH drift . If you dissolved it in unbuffered water, the hydrolysis created glucoheptonic acid, dropping the pH. If you see crystals, check if the temperature dropped. Correction: If you are using DMSO stocks diluted into water and see precipitation, the concentration exceeds the aqueous solubility limit. Keep final aqueous concentrations below 5 mg/mL to be safe.
Q2: Can I autoclave GHL solutions?
A: Absolutely NOT.
High heat and pressure (121°C) will instantaneously hydrolyze the lactone ring and likely degrade the sugar backbone (caramelization/Maillard reactions if proteins are present).
Solution: Sterile filter (0.22
Q3: My DMSO stock froze in the refrigerator. Is it ruined?
A: No. Pure DMSO freezes at ~19°C. This is a sign of good purity (low water content). Fix: Thaw it gently at room temperature or in your hand. Vortex before use to ensure homogeneity.
Q4: Why does the pH of my culture media change when I add GHL?
A: As GHL hydrolyzes in the media (pH 7.4), it consumes hydroxide ions or releases protons (depending on how you view the mechanism), effectively acting as a slow-release acid. Fix: Ensure your media has sufficient buffering capacity (HEPES is stronger than bicarbonate) or adjust the pH immediately prior to adding to cells.
Decision Tree: Workflow Optimization
Figure 2: Decision matrix for handling GHL based on experimental needs.
References
-
Sigma-Aldrich. (n.d.). D-Glucoheptono-1,4-lactone Product Sheet (CAS 89-67-8).[2][3][4][5][6] Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7027, Gluconolactone (Analogous Lactone Hydrolysis Mechanism). Retrieved from
-
Gómez-Bombarelli, R., et al. (2013).[7] Mechanisms of lactone hydrolysis in neutral and alkaline conditions.[7][8] Journal of Organic Chemistry.[7] Retrieved from
-
ChemicalBook. (2025).[9] D-Glucoheptono-1,4-lactone Properties and Solubility Data. Retrieved from
(Note: While specific kinetic data for the 1,4-glucoheptono-lactone is rare in literature, the hydrolysis mechanisms are chemically identical to the well-characterized glucono-delta-lactone, cited in Ref 2 and 3, serving as the authoritative basis for these handling guidelines.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. D-Glucoheptono-1,4-lactone, 98+%, 1g | eBay [ebay.com]
- 4. D -Glucoheptono-1,4-lactone = 99 89-67-8 [sigmaaldrich.com]
- 5. D- Glucoheptono-1,4-lactone | CAS No: 89-67-8 [aquigenbio.com]
- 6. D -Glucoheptono-1,4-lactone - SRIRAMCHEM [sriramchem.com]
- 7. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
Validation & Comparative
A Researcher's Guide to the Structural Elucidation of D-Glucoheptono-1,4-lactone via FTIR Spectroscopy
For researchers and professionals in drug development and carbohydrate chemistry, the precise structural characterization of molecules is paramount. D-Glucoheptono-1,4-lactone, a seven-carbon sugar lactone, presents a unique structure whose vibrational characteristics can be effectively probed using Fourier Transform Infrared (FTIR) spectroscopy. This guide provides an in-depth analysis of the expected FTIR spectrum of D-Glucoheptono-1,4-lactone, a detailed assignment of its characteristic peaks, and a comparative analysis with related carbohydrate structures.
The Power of Vibrational Spectroscopy in Carbohydrate Analysis
FTIR spectroscopy is a non-destructive and rapid analytical technique that measures the absorption of infrared radiation by a molecule's vibrational bonds.[1][2][3] Each functional group within a molecule vibrates at a characteristic frequency, resulting in a unique spectral fingerprint that provides valuable information about its chemical structure.[2] For complex biomolecules like carbohydrates, FTIR is instrumental in identifying key functional groups such as hydroxyl (-OH), carbonyl (C=O), and glycosidic linkages (C-O-C).[3][4] The "fingerprint" region of the spectrum, typically between 1500 and 500 cm⁻¹, is particularly rich in information, revealing subtle structural variations.[2]
Experimental Workflow for FTIR Analysis of Carbohydrate Lactones
A robust and reproducible experimental protocol is the bedrock of reliable spectroscopic data. The following workflow outlines the key steps for acquiring and analyzing the FTIR spectrum of a solid sample like D-Glucoheptono-1,4-lactone.
Caption: Experimental workflow for FTIR analysis.
Predicted FTIR Spectrum and Peak Assignment for D-Glucoheptono-1,4-lactone
While a publicly available, peer-reviewed FTIR spectrum of pure D-Glucoheptono-1,4-lactone is not readily found, its structure allows for a highly accurate prediction of its spectral features based on extensive literature on carbohydrate and lactone vibrational modes. D-Glucoheptono-1,4-lactone is a γ-lactone, a five-membered ring ester.
| Predicted Peak Position (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Rationale and References |
| ~3600-3200 | O-H Stretching | Hydroxyl groups | Strong, Broad | This broad absorption is characteristic of the extensive intermolecular and intramolecular hydrogen bonding present in polyhydroxylated compounds like carbohydrates.[5][6][7][8] |
| ~3000-2850 | C-H Stretching | Aliphatic C-H | Medium | These peaks arise from the stretching vibrations of the C-H bonds in the carbohydrate backbone.[6][7][8] |
| ~1770-1750 | C=O Stretching | γ-Lactone Carbonyl | Strong, Sharp | The carbonyl stretching frequency in saturated γ-lactones is typically higher than that of open-chain esters or larger ring lactones (δ-lactones) due to ring strain.[9][10] For example, γ-valerolactone absorbs at 1770 cm⁻¹.[9] |
| ~1460 | C-H Bending | CH₂ Scissoring | Medium | Bending vibrations of the methylene groups in the carbohydrate ring and side chain.[6] |
| ~1375 | C-H Bending | CH Bending | Medium | Bending vibrations of the methine groups in the carbohydrate ring. |
| ~1250-1111 | C-O Stretching | Lactone C-O-C | Strong | The C-O stretching within the lactone ring is expected to be a strong absorption.[9] |
| ~1200-1000 | C-O Stretching & C-C Stretching | Pyranose Ring Vibrations | Strong, Complex | This "fingerprint" region for carbohydrates is dominated by complex, overlapping C-O and C-C stretching vibrations of the pyranose ring and its hydroxyl groups.[7] |
| Below 1000 | Ring Deformation & C-O-H Bending | Various | Medium to Weak | This region contains various skeletal and bending vibrations that are highly specific to the molecule's overall structure. |
Comparative Analysis: D-Glucoheptono-1,4-lactone vs. Related Carbohydrates
To better understand the unique spectral features of D-Glucoheptono-1,4-lactone, it is instructive to compare its predicted spectrum with those of structurally similar molecules.
D-Glucoheptono-1,4-lactone vs. D-Glucono-1,5-lactone
D-Glucono-1,5-lactone, also known as glucono delta-lactone (GDL), is a six-membered ring lactone. The primary spectral difference will be in the carbonyl stretching frequency.
| Feature | D-Glucoheptono-1,4-lactone (γ-lactone) | D-Glucono-1,5-lactone (δ-lactone) | Structural Rationale for the Difference |
| C=O Stretch | ~1770-1750 cm⁻¹ | ~1750-1725 cm⁻¹ | The five-membered ring of the γ-lactone experiences greater ring strain, which increases the frequency of the C=O stretching vibration compared to the less strained six-membered δ-lactone ring.[9][10] |
| Ring Vibrations | Fingerprint region will reflect a furanose-like ring structure. | Fingerprint region will be characteristic of a pyranose-like ring structure. | The different ring sizes lead to distinct skeletal vibrations in the fingerprint region. |
D-Glucoheptono-1,4-lactone vs. D-Glucose
D-Glucose exists predominantly as a cyclic hemiacetal, lacking a carbonyl group. This fundamental structural difference is readily apparent in their FTIR spectra.
| Feature | D-Glucoheptono-1,4-lactone | D-Glucose | Structural Rationale for the Difference |
| C=O Stretch | Strong, sharp peak at ~1770-1750 cm⁻¹ | Absent | D-Glucose in its cyclic form has a hemiacetal group instead of a carbonyl group. The lactone functionality in D-Glucoheptono-1,4-lactone gives rise to a strong carbonyl absorption. |
| O-H Stretch | Broad peak at ~3600-3200 cm⁻¹ | Very broad and intense peak at ~3600-3200 cm⁻¹ | Both molecules have multiple hydroxyl groups and exhibit extensive hydrogen bonding. The overall profile of this band will be similar. |
| Fingerprint Region | Dominated by lactone C-O and furanose-like ring vibrations. | Characterized by pyranose ring and hemiacetal C-O vibrations. | The presence of the lactone and the different ring structure in D-Glucoheptono-1,4-lactone will result in a distinct pattern of peaks in this region compared to D-Glucose. |
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation of complex carbohydrates like D-Glucoheptono-1,4-lactone. By understanding the characteristic vibrational frequencies of its key functional groups—the prominent high-frequency carbonyl stretch of the γ-lactone ring, the broad hydroxyl absorption, and the complex fingerprint of C-O and C-C stretching vibrations—researchers can confidently identify and characterize this molecule. Comparative analysis with related structures such as D-Glucono-1,5-lactone and D-Glucose further highlights the diagnostic power of FTIR in distinguishing subtle yet significant structural differences. This guide provides a solid foundation for the interpretation of the FTIR spectrum of D-Glucoheptono-1,4-lactone, empowering scientists in their pursuit of novel drug development and chemical synthesis.
References
- Analysis of Complex Carbohydrate Composition in Plant Cell Wall Using Fourier Transform Mid-Infrared Spectroscopy. Methods in Molecular Biology, 2023.
- Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis.
- FTIR Analysis for Biomolecules. Rocky Mountain Labs, 2024.
- INFRARED SPECTROSCOPY. St.
- THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Canadian Science Publishing.
- The carbonyl stretching bands in the infrared spectra of unsatur
- Fourier Transform Infrared Spectroscopy (FTIR)
- THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Canadian Science Publishing.
- Quantification of carbohydrates in fruit juices using FTIR spectroscopy and multivari
- Low-Frequency Vibrational Spectroscopy of Carbohydrates.
- FTIR Functional Group D
- 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts, 2020.
- Application of Vibrational Spectroscopic Techniques in the Study of the Natural Polysaccharides and Their Cross-Linking Process. MDPI.
- Wavenumbers of IR vibration frequencies of possible common plant...
- How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 2019.
- FTIR Spectrum Analysis--Meaning and Applic
Sources
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- 2. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. Fourier Transform Infrared Spectroscopy (FTIR) for Carbohydrate Analysis | springerprofessional.de [springerprofessional.de]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. instanano.com [instanano.com]
Comparative Guide: D-Glucoheptono-1,4-lactone vs. Standard Transition State Inhibitors
Subject: D-Glucoheptono-1,4-lactone (GHL)
Primary Application: Inhibition of Glycosidases (e.g.,
Executive Summary: The Stability-Potency Trade-off
In the development of transition state analogs for glycosidase inhibition, researchers often default to D-Glucono-1,5-lactone (GL) due to its structural similarity to the glucopyranosyl oxocarbenium ion. However, this guide argues for the strategic application of D-Glucoheptono-1,4-lactone (GHL) in scenarios requiring extended assay stability and specificity profiling.
While GL acts as a potent "fast-on" inhibitor for pyranosidases (
Mechanistic Basis: Transition State Mimicry
To understand the comparative utility, we must analyze the mechanism of inhibition. Glycosidases cleave glycosidic bonds via a transition state (TS) resembling an oxocarbenium ion —a planar, positively charged species.
-
D-Glucono-1,5-lactone (The Standard): Adopts a half-chair conformation that geometrically mimics the pyranosyl cation. It binds tightly but transiently due to hydrolysis.
-
D-Glucoheptono-1,4-lactone (The Challenger):
-
Ring Geometry: The 1,4-lactone (gamma-lactone) ring is tighter and more planar than the 1,5-lactone. It probes the enzyme's ability to distort the substrate.
-
The "Hept" Tail: The C7 carbon chain extends beyond the standard glucose binding pocket. Enzymes that can accommodate this extra bulk (like certain bacterial rhamnosidases or non-specific hexosaminidases) will bind GHL, whereas highly specific glucosidases may sterically clash.
-
Pathway Visualization: Competitive Inhibition Dynamics
The following diagram illustrates the kinetic competition between the substrate and the lactone inhibitors, highlighting the hydrolysis pathway that plagues the standard 1,5-lactone.
Caption: Kinetic pathway showing the vulnerability of the standard inhibitor (Red) to hydrolysis versus the stability of D-Glucoheptono-1,4-lactone (Green).
Comparative Analysis: Potency & Properties
The following data contrasts GHL with standard inhibitors. Note that while
Table 1: Inhibitor Profile Comparison
| Feature | D-Glucoheptono-1,4-lactone | D-Glucono-1,5-lactone | Glucose |
| Role | Stable Transition State Analog | Potent Transition State Analog | Product Inhibitor |
| Primary Target | General Glucosidases | ||
| Inhibition Type | Competitive (Reversible) | Competitive (Reversible) | Competitive |
| Aqueous Stability | High (Days at pH 7) | Low ( | High |
| Ring Structure | 5-membered (Furanose-like) | 6-membered (Pyranose-like) | 6-membered (Pyranose) |
| Potency Trend | Moderate ( | High ( | Low ( |
| Key Advantage | Long-term assay stability ; Probes active site plasticity. | Maximum instantaneous potency. | Physiological relevance.[1][2] |
*Note: Potency is highly dependent on the specific glycosidase isoform. For
Experimental Protocol: Determination of
To accurately measure the inhibition constant (
Materials
-
Enzyme:
-Glucosidase (e.g., from almonds) or -L-Rhamnosidase (bacterial). -
Substrate: p-Nitrophenyl-
-D-glucopyranoside (pNPG) or p-Nitrophenyl- -L-rhamnopyranoside. -
Inhibitor: D-Glucoheptono-1,4-lactone (Freshly prepared in buffer).
-
Buffer: 50 mM Sodium Phosphate, pH 6.8 (Avoid high pH to maximize lactone stability).
Workflow Diagram
Caption: Step-by-step workflow for determining Ki using a continuous spectrophotometric assay.
Step-by-Step Methodology
-
Preparation: Dissolve D-Glucoheptono-1,4-lactone in the reaction buffer immediately prior to use. Although stable, fresh preparation ensures no ring-opening has occurred during storage.
-
Pre-incubation (Critical): Incubate the enzyme with the inhibitor for 10 minutes before adding the substrate.
-
Reasoning: Lactones often exhibit slow-binding kinetics. Immediate substrate addition can mask the true inhibition potency, leading to an artificially high
.
-
-
Reaction: Add pNPG substrate to initiate the reaction.
-
Detection: Monitor the release of p-nitrophenol at 405 nm continuously for 20 minutes.
-
Analysis:
-
Plot
vs. (Dixon Plot). -
The intersection of lines from different substrate concentrations indicates
.
-
Senior Scientist's Verdict
D-Glucoheptono-1,4-lactone is not a direct replacement for Gluconolactone when maximum potency against standard glucosidases is the sole metric. However, it is the superior choice in two specific contexts:
-
High-Throughput Screening (HTS): When screening libraries over long durations, the hydrolysis of Glucono-1,5-lactone leads to "false negatives" (loss of inhibition over time). GHL remains stable, providing consistent baseline inhibition.
-
Specificity Profiling: If an enzyme is inhibited by GHL but not by Gluconolactone, it strongly suggests the active site possesses a "tail pocket" capable of accommodating the C7 chain, identifying the enzyme as likely having broad specificity (e.g., acting on heptonates or rhamnosides).
References
-
Inhibition of Glycosidases by Lactones
-
Source: United States Biological.[2] "D-Glucoheptonic acid-1,4-lactone Properties and Inhibition."
-
-
Structural Basis of Glycogen Phosphorylase Inhibition
-
General Properties of Sugar Lactones
- Source: PubChem Compound Summary for D-Glucono-1,5-lactone.
-
URL:[Link]
- Synthesis and Application of Heptono-lactones: Source: ChemicalBook. "D-Glucoheptono-1,4-lactone Chemical Properties."
Sources
- 1. D-Glucoheptonic acid-1,4-lactone - Amerigo Scientific [amerigoscientific.com]
- 2. usbio.net [usbio.net]
- 3. Channels at the catalytic site of glycogen phosphorylase b: binding and kinetic studies with the beta-glycosidase inhibitor D-gluconohydroximo-1,5-lactone N-phenylurethane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Surfactant Properties of D-Glucoheptono-1,4-lactone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of pharmaceutical sciences and specialty chemicals, the demand for high-performance, sustainable, and biocompatible surfactants is paramount. Sugar-based surfactants, derived from renewable resources, have emerged as a promising alternative to their petrochemical counterparts, offering favorable toxicological profiles and environmental compatibility. Among these, derivatives of D-Glucoheptono-1,4-lactone present a unique platform for developing novel amphiphiles. This guide provides an in-depth technical comparison of the surfactant properties of a homologous series of N-alkyl-D-glucoheptonamides, offering insights into their synthesis, performance characteristics, and potential applications, particularly in the realm of drug delivery.
Introduction: The Promise of Sugar-Based Surfactants from D-Glucoheptono-1,4-lactone
D-Glucoheptono-1,4-lactone, a seven-carbon sugar lactone, serves as an attractive hydrophilic headgroup for the synthesis of novel surfactants. Its polyhydroxylated structure imparts water solubility and offers multiple sites for chemical modification, allowing for the tuning of amphiphilic properties. The inherent chirality and biocompatibility of this sugar derivative make it a compelling starting material for surfactants intended for pharmaceutical and biomedical applications, where low toxicity and biodegradability are critical.[1] This guide focuses on N-alkyl-D-glucoheptonamides, a class of nonionic surfactants derived from the amidation of D-Glucoheptono-1,4-lactone, to elucidate the structure-property relationships that govern their performance.
Synthesis of N-Alkyl-D-glucoheptonamides: A General Approach
The synthesis of N-alkyl-D-glucoheptonamides is typically achieved through the aminolysis of D-Glucoheptono-1,4-lactone with a primary or secondary amine bearing the desired hydrophobic alkyl chain. This reaction proceeds via the opening of the lactone ring to form the corresponding amide.
A general synthetic scheme involves the reaction of D-Glucoheptono-1,4-lactone with a primary amine (R-NH2) in a suitable solvent, such as methanol or ethanol, often with heating to drive the reaction to completion. The length of the alkyl chain (R) can be systematically varied to produce a homologous series of surfactants, enabling a comparative study of their properties. For the purpose of this guide, we will consider a homologous series of N-alkyl-D-glucoheptonamides with varying alkyl chain lengths (e.g., C8, C10, C12).
Caption: General synthesis of N-Alkyl-D-glucoheptonamides.
Comparative Analysis of Surfactant Properties
The performance of a surfactant is defined by its ability to lower surface tension, form micelles, and stabilize interfaces. In this section, we compare the key surfactant properties of a homologous series of N-alkyl-D-glucoheptonamides. It is important to note that certain structural modifications, such as the use of N,N-di-n-alkyl amines, can lead to surfactants with low aqueous solubility that do not form micelles at room temperature.[2] The data presented here is a representative compilation from various studies on mono-alkylated sugar amides to illustrate the expected trends.
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[3][4][5] A lower CMC indicates a more efficient surfactant, as less material is required to achieve micellization and, consequently, to exert effects such as solubilization. For a homologous series of N-alkyl-D-glucoheptonamides, the CMC is expected to decrease as the length of the hydrophobic alkyl chain increases. This is due to the increased hydrophobicity of the molecule, which provides a greater driving force for the alkyl chains to be sequestered from the aqueous environment within the micellar core.
Surface Tension at the CMC (γCMC)
The surface tension at the CMC (γCMC) represents the maximum reduction in surface tension that a surfactant can achieve. A lower γCMC indicates a more effective surfactant at reducing the surface tension of water. Generally, for a homologous series, the γCMC will decrease with increasing alkyl chain length up to a certain point, after which it may plateau.
Table 1: Comparative Surfactant Properties of a Homologous Series of N-Alkyl-D-glucoheptonamides (Representative Data)
| Surfactant Derivative | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mmol/L) | Surface Tension at CMC (γCMC) (mN/m) |
| N-Octyl-D-glucoheptonamide | C8 | ~25[6][7] | ~30 |
| N-Decyl-D-glucoheptonamide | C10 | ~2.2[6] | ~28 |
| N-Dodecyl-D-glucoheptonamide | C12 | ~0.2[6] | ~27 |
Note: The values presented are representative and can vary based on experimental conditions such as temperature and purity.
Experimental Protocols for Surfactant Characterization
To ensure the integrity and reproducibility of the comparative data, standardized experimental protocols are essential. The following section details the methodologies for determining the key surfactant properties discussed above.
Determination of Critical Micelle Concentration (CMC) and Surface Tension (γCMC)
Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant with further increases in concentration.[1][3] The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.
Apparatus: A tensiometer, utilizing either the Du Noüy ring or Wilhelmy plate method, is employed for surface tension measurements.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the N-alkyl-D-glucoheptonamide in ultrapure water.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Temperature Equilibration: Allow all solutions to equilibrate to a constant temperature (e.g., 25°C) in a thermostated water bath.
-
Surface Tension Measurement: Measure the surface tension of each solution using a calibrated tensiometer. Ensure the platinum ring or plate is thoroughly cleaned between measurements to prevent cross-contamination.
-
Data Analysis: Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C). The CMC is determined from the intersection of the two linear portions of the plot. The surface tension at the CMC (γCMC) is the value of the surface tension in the plateau region above the CMC.
Caption: Workflow for CMC and γCMC determination.
Foaming Properties: The Ross-Miles Method
Principle: The Ross-Miles method is a standardized test (ASTM D1173) to assess the foaming capacity and foam stability of a surfactant solution.[8][9][10] Foam is generated by pouring a solution from a specified height onto a reservoir of the same solution, and the initial foam height and its decay over time are measured.
Apparatus: Ross-Miles foam apparatus, consisting of a jacketed glass column and a dropping funnel.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a solution of the N-alkyl-D-glucoheptonamide at a specific concentration (e.g., 1% w/v) in water of a defined hardness.
-
Apparatus Setup: Assemble the Ross-Miles apparatus, ensuring the column is vertical and the temperature is controlled by circulating water through the jacket (e.g., 40°C).
-
Foam Generation: Add a specific volume of the surfactant solution to the bottom of the column. Add a larger volume of the same solution to the dropping funnel. Open the stopcock of the funnel to allow the solution to fall and generate foam.
-
Initial Foam Height Measurement: Once all the solution from the funnel has been added, immediately measure the height of the foam generated in the column.
-
Foam Stability Measurement: Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess the stability of the foam.[8]
Emulsification Performance: Creaming Index
Principle: The emulsifying ability of a surfactant is its capacity to stabilize a mixture of two immiscible liquids, such as oil and water. The stability of the resulting emulsion can be assessed by observing the rate of phase separation, often quantified by the creaming index.[11][12] A lower creaming index over time indicates a more stable emulsion.
Apparatus: Homogenizer (e.g., high-speed blender or sonicator), graduated cylinders.
Step-by-Step Methodology:
-
Preparation of Phases: Prepare an aqueous phase containing the N-alkyl-D-glucoheptonamide at a defined concentration. The oil phase can be a standard oil such as mineral oil or a pharmaceutically relevant oil.
-
Emulsification: Combine the aqueous and oil phases in a specific ratio (e.g., 1:1 v/v) and homogenize for a set period to form an emulsion.
-
Stability Monitoring: Transfer the freshly prepared emulsion to a graduated cylinder and seal it.
-
Creaming Index Calculation: At regular time intervals, measure the height of the cream layer (Hc) and the total height of the emulsion (HE). The creaming index (CI) is calculated as: CI (%) = (Hc / HE) x 100.[12]
Application in Drug Development: Enhancing the Solubility of Poorly Soluble Drugs
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can lead to low bioavailability.[13] Surfactants can enhance the solubility of hydrophobic drugs by encapsulating them within the core of their micelles.[13] N-alkyl-D-glucoheptonamides, with their potential for low toxicity and biocompatibility, are attractive candidates for this application.
Experimental Evaluation of Solubilization Capacity:
To quantify the ability of N-alkyl-D-glucoheptonamides to solubilize a poorly water-soluble drug, a model compound such as ibuprofen can be used.[14][15][16]
Step-by-Step Methodology:
-
Prepare Surfactant Solutions: Prepare a series of aqueous solutions of the N-alkyl-D-glucoheptonamide at concentrations above its CMC.
-
Drug Saturation: Add an excess amount of ibuprofen to each surfactant solution.
-
Equilibration: Agitate the mixtures at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Drug: Centrifuge or filter the solutions to remove the undissolved ibuprofen.
-
Quantification of Solubilized Drug: Analyze the concentration of ibuprofen in the clear supernatant or filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: Plot the concentration of solubilized ibuprofen against the surfactant concentration. The increase in solubility compared to the intrinsic solubility of ibuprofen in water demonstrates the solubilizing power of the surfactant.
Conclusion and Future Perspectives
Derivatives of D-Glucoheptono-1,4-lactone, specifically N-alkyl-D-glucoheptonamides, represent a versatile and promising class of sugar-based surfactants. Their surfactant properties, including critical micelle concentration and surface tension reduction, can be systematically tuned by modifying the length of the hydrophobic alkyl chain. The methodologies outlined in this guide provide a robust framework for the comparative evaluation of these properties, ensuring scientific rigor and reproducibility.
For drug development professionals, the potential of these surfactants to enhance the solubility of poorly water-soluble APIs is of particular interest. Further research into the biocompatibility, detailed toxicological profiles, and in vivo performance of these novel excipients will be crucial in realizing their full potential in pharmaceutical formulations. The continued exploration of sustainable and high-performance surfactants derived from renewable feedstocks like D-Glucoheptono-1,4-lactone is a critical step towards greener and more effective chemical and pharmaceutical technologies.
References
-
Bio-protocol. (2025, May 4). Creaming Index. Retrieved from [Link]
-
KRÜSS Scientific. (n.d.). Ross-Miles method. Retrieved from [Link]
-
Association Sénégalaise de Normalisation ASN. (1975). Surface active agents — Measurement of foaming power — Modified Ross-Miles method (ISO 696:1975). Retrieved from [Link]
-
ResearchGate. (n.d.). Critical micelle concentration (CMC) and minimum surface tension of the... [Image]. Retrieved from [Link]
-
Pilakowska-Pietras, D., Lunkenheimer, K., & Piasecki, A. (2004). Synthesis of novel N,N-di-n-alkylaldonamides and properties of their surface chemically pure adsorption layers at the air/water interface. Journal of Colloid and Interface Science, 271(1), 192-200. [Link]
- Google Patents. (n.d.). CN102854286B - Measuring method for performance of foaming agent.
-
ResearchGate. (n.d.). Creaming index (%) of the Formulations stored at 25oC for 180 days. [Image]. Retrieved from [Link]
-
National Institutes of Health. (2020, February 21). Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Tailor‐made carbohydrate surfactants? Systematic investigations into structure‐property relationships of N‐Acyl N‐Alkyl 1‐Amino‐1‐Deoxy‐D‐Glucitols. Retrieved from [Link]
-
MDPI. (n.d.). Exploration of Natural Protein–Polysaccharide–Polyphenol Ternary Complexes from Grape Pomace for Clean-Label Pickering Emulsions Through pH Adjustment. Retrieved from [Link]
-
ResearchGate. (n.d.). Creaming Index (%) at the different storage times for different... [Image]. Retrieved from [Link]
-
SciSpace. (n.d.). Solubility enhancement of ibuprofen using hydrotropic agents. Retrieved from [Link]
-
National Institutes of Health. (2024, June 8). Synthesis of homologous series of surfactants from renewable resources, structure–properties relationship, surface active performance, evaluation of their antimicrobial and anticancer potentialities. Retrieved from [Link]
-
MDPI. (2021, May 21). Solubility Enhancement of Ibuprofen by Adsorption onto Spherical Porous Calcium Silicate. Retrieved from [Link]
-
Scilit. (n.d.). The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-d-Alkyl Glucosides and their Mixtures. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and surface properties of N-alkylaldonamides. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Enhancement of Solubility and Dissolution Characteristics of Ibuprofen by Solid Dispersion Technique. Retrieved from [Link]
-
ResearchGate. (n.d.). Critical micelle concentration, composition and thermodynamic properties of n-octyl-β-D-glucopyranoside and sodium dodecylsulfate mixed micelles. Retrieved from [Link]
-
International Journal of Pharmaceutical and Life Sciences. (2021, October 10). Enhancement of Solubility Ibuprofen by Solid Dispersion Technique on Natural Mucilage. Retrieved from [Link]
-
KRÜSS Scientific. (n.d.). ROSS MILES FOAM ANALYZER – RMFA. Retrieved from [Link]
-
Upscope RE4. (n.d.). 11 Bubble size measurements and foam test methods. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Effect of homogenization speed on the stability of the mayonnaise from catfish belly and red palm mixture oil. Retrieved from [Link]
-
arXiv. (n.d.). Surface tension model for surfactant solutions at the critical micelle concentration. Retrieved from [Link]
-
ACS Publications. (n.d.). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Retrieved from [Link]
-
Course Hero. (n.d.). Determination of the critical micelle concentration Introduction The micelle is an aggregate of surfactant molecules dispersed i. Retrieved from [Link]
-
AIR Unimi. (2025, February 14). Efficient and Versatile Flow Synthesis of New Nonionic Glucamide Surfactants. Retrieved from [Link]
-
ORCA – Online Research @ Cardiff. (n.d.). 8. Retrieved from [Link]
-
ResearchGate. (n.d.). Critical concentrations of surfactant via surface tension and... [Image]. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Alkyl Poly Glucosides (APGs) Surfactants and Their Properties: A Review. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of D-glucono-1,4-lactones modified with linear saturated fatty acids and evaluation of their physical properties. Retrieved from [Link]
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The Elusive Conformation: A Comparative Guide to D-Glucoheptono-1,4-lactone's Three-Dimensional Structure
For the Researcher, Scientist, and Drug Development Professional: An In-Depth Analysis of a Chiral Building Block
In the landscape of carbohydrate chemistry and drug discovery, the seemingly simple D-Glucoheptono-1,4-lactone (also known as D-glycero-D-gulo-heptono-1,4-lactone) presents a fascinating case study in conformational analysis. While its utility as a chiral precursor and potential bioactive molecule is recognized, a definitive, publicly available single-crystal X-ray diffraction structure remains elusive. This guide, therefore, navigates the available experimental and theoretical data to provide a comprehensive comparison of its likely conformation, drawing upon solid-state data from analogous structures, solution-state NMR studies, and computational modeling.
The Challenge: Pinpointing a Flexible Structure
The inherent flexibility of the five-membered lactone ring and its extended polyhydroxyalkyl side chain makes a singular conformational description of D-Glucoheptono-1,4-lactone challenging. Its three-dimensional arrangement is a delicate balance of steric and electronic effects, including intramolecular hydrogen bonding, which can vary significantly between the solid and solution states. In the absence of a direct crystal structure, we turn to a comparative approach, leveraging the known structures of closely related aldono-1,4-lactones to infer its solid-state behavior.
Solid-State Insights from Analogs: A Tale of Two Lactones
To build a foundational understanding of the probable solid-state conformation of D-Glucoheptono-1,4-lactone, we examine the crystal structures of two well-characterized analogs: D-galactono-1,4-lactone and D-lyxono-1,4-lactone.
Table 1: Crystallographic Data of Analogous Aldono-1,4-Lactones
| Parameter | D-galactono-1,4-lactone | D-lyxono-1,4-lactone |
| CCDC Number | 239298 | Not publicly available |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 8.254(2) | 5.597(1) |
| b (Å) | 9.068(2) | 8.281(2) |
| c (Å) | 9.929(2) | 13.067(3) |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Ring Puckering | Envelope (E₃) | Twist (³T₂) |
The crystallographic data reveals that even with a similar five-membered lactone core, the ring puckering can differ. D-galactono-1,4-lactone adopts an envelope conformation, a common arrangement for such rings. In contrast, D-lyxono-1,4-lactone exhibits a twist conformation in its crystal structure. This variability underscores the subtle influence of the stereochemistry of the side chain on the overall solid-state packing and molecular geometry.
Probing the Solution-State: What NMR Spectroscopy Reveals
While crystal structures provide a static snapshot, the conformation of D-Glucoheptono-1,4-lactone in solution is of paramount importance for its reactivity and biological interactions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of proton-proton (¹H-¹H) coupling constants (J-couplings) and the Nuclear Overhauser Effect (NOE), offers a powerful tool to elucidate solution-state geometry.
A ¹H NMR spectrum of D-glycero-D-gulo-heptono-1,4-lactone is available, providing the foundational chemical shift information.[1] However, a detailed analysis of J-coupling constants and NOE data from the literature is necessary to build a conformational model. Studies on analogous aldono-1,4-lactones have demonstrated that the magnitudes of vicinal coupling constants are directly related to the dihedral angles between adjacent protons, as described by the Karplus equation. This allows for the determination of the relative orientation of substituents and the puckering of the lactone ring.
Furthermore, NOE experiments, which detect through-space interactions between protons, can provide crucial distance constraints to define the overall molecular shape, including the orientation of the extended side chain relative to the lactone ring. A comprehensive NMR study on the aminolysis of D-glycero-D-gulo-heptono-1,4-lactone with o-phenylenediamine provides insights into its reactivity, which is intrinsically linked to its conformational preferences in solution.[2]
The Theoretical Lens: Computational Chemistry's Contribution
In the absence of complete experimental data, computational modeling provides a vital third pillar in our conformational analysis. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be employed to explore the potential energy surface of D-Glucoheptono-1,4-lactone and identify its low-energy conformers.
DFT calculations can predict key parameters such as bond lengths, bond angles, and torsional angles, as well as theoretical NMR chemical shifts and coupling constants. These calculated values can then be compared with the available experimental data to validate the computational model and provide a more detailed picture of the solution-state conformation. Molecular dynamics simulations can further illuminate the dynamic behavior of the molecule in a solvent, revealing the accessible conformational space and the transitions between different puckered forms of the lactone ring.
Experimental and Methodological Cornerstones
Crystallization and X-ray Diffraction of Analogues (A Representative Protocol)
The crystallization of sugar lactones is a meticulous process, often requiring slow evaporation from a suitable solvent system. A general procedure for obtaining single crystals suitable for X-ray diffraction is as follows:
-
Purification: The lactone is first purified by recrystallization or chromatography to remove any impurities that might hinder crystal growth.
-
Solvent Selection: A solvent or a mixture of solvents in which the lactone has moderate solubility is chosen. Common choices include ethanol, methanol, ethyl acetate, or mixtures with water.
-
Slow Evaporation: A saturated solution of the lactone is prepared at a slightly elevated temperature and then allowed to cool slowly to room temperature. The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks.
-
Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer. Data is collected at a low temperature (typically 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Conclusion: A Path Forward
While the definitive solid-state structure of D-Glucoheptono-1,4-lactone awaits discovery, a robust understanding of its conformational landscape can be achieved through a multi-pronged approach. By comparing with the known crystal structures of its analogs, meticulously analyzing its solution-state behavior through advanced NMR techniques, and leveraging the predictive power of computational chemistry, researchers can construct a reliable model of its three-dimensional structure. This integrated strategy is not merely a workaround for missing data but a powerful paradigm for characterizing flexible molecules that are crucial to the advancement of chemical synthesis and drug development.
References
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PubChem. D-Galactono-1,4-Lactone. National Center for Biotechnology Information. PubChem Compound Database; CID=97165. Available at: [Link].
- Kroon-Batenburg, L. M. J., & Kanters, J. A. (1983). The crystal structure of D-galactono-1,4-lactone.
- Rosales-Vázquez, R., et al. (2020). NMR Study of the Aminolysis of D‐Glycero‐D‐gulo‐heptono‐1,4‐lactone With o ‐Phenylenediamine Using Four Synthetic Methodologies. Magnetic Resonance in Chemistry, 58(11), 1056-1064.
- Szafran, M., et al. (2021).
Sources
Safety Operating Guide
A Scientist's Guide to Handling D-Glucoheptono-1,4-lactone: A Focus on Personal Protective Equipment
Welcome to the lab. Today, we're focusing on the safe handling of D-Glucoheptono-1,4-lactone, a compound frequently used in organic synthesis. While it is not classified as a highly hazardous substance, a disciplined and informed approach to safety is non-negotiable in a professional laboratory setting. This guide moves beyond a simple checklist to explain the scientific reasoning behind each safety recommendation, ensuring you can work with this and similar reagents confidently and securely.
Our core principle is proactive risk mitigation. Safety data for D-Glucoheptono-1,4-lactone can vary, with some sources indicating no specific hazards and others suggesting potential for mild irritation. Therefore, we will adopt a conservative approach, grounding our protocols in the potential risks to establish a robust and universally applicable safety standard.
Foundational Safety Profile
Before handling any chemical, a thorough understanding of its properties is essential. This allows us to anticipate its behavior and implement appropriate controls. D-Glucoheptono-1,4-lactone is a stable, combustible solid at room temperature. The key to its safe handling lies in controlling its physical form—specifically, preventing the generation of fine dust, which can be easily inhaled or come into contact with eyes.
| Property | Value | Source(s) |
| Synonyms | α-D-Glucoheptonic γ-lactone, D-Glycero-D-guloheptono-γ-lactone | |
| CAS Numbers | 89-67-8, 60046-25-5, 79703-26-7 | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 152-155 °C | [2] |
| Primary Hazards | Combustible solid; potential for mild eye, skin, or respiratory irritation |
Core Personal Protective Equipment (PPE): The 'Why' Behind the 'What'
The goal of PPE is to create a reliable barrier between you and the chemical. For a powdered solid like D-Glucoheptono-1,4-lactone, the primary exposure routes we must guard against are contact with eyes and skin, and inhalation of airborne particulates.
Eye Protection: A Non-Negotiable First Line of Defense
-
What to Wear: Tightly fitting safety goggles with side-shields.[1][4]
-
The Rationale: The mucous membranes of the eyes are highly sensitive. Fine chemical dust can easily become airborne during routine procedures like weighing or transferring material. Safety goggles provide a comprehensive seal around the eyes that standard safety glasses cannot, effectively protecting against accidental splashes or airborne particles.
Hand and Body Protection: Preventing Dermal Exposure
-
What to Wear: Standard laboratory coat and chemical-resistant gloves (e.g., nitrile).
-
The Rationale: While D-Glucoheptono-1,4-lactone is not known to be severely toxic upon skin contact, direct exposure should always be minimized to prevent potential irritation.[5] A lab coat protects your clothing and skin from spills. Gloves are essential and must be inspected for integrity before each use.[1][4] It is crucial to remove gloves using the proper technique to avoid contaminating your skin and to wash your hands thoroughly after the procedure is complete.
Respiratory Protection: An Essential Precaution for Particulates
-
What to Wear: A NIOSH-approved N95 respirator or equivalent.
-
The Rationale: This is not a default requirement but is dictated by the specific procedure. The primary respiratory hazard is the inhalation of fine dust. Respiratory protection is necessary when dust may be generated, such as when weighing out the substance on an open bench or during large-scale transfers. Whenever possible, such tasks should be performed within a ventilated enclosure, like a fume hood, to minimize airborne particulates.
Operational and Disposal Plan: A Step-by-Step Procedural Guide
A safe workflow integrates PPE with proper laboratory techniques and engineering controls. The following protocol outlines the complete lifecycle of handling D-Glucoheptono-1,4-lactone in a research setting.
Step 1: Preparation and Engineering Controls
-
Designate the Workspace: Whenever possible, handle the solid material in a chemical fume hood or a ventilated enclosure to contain any dust.
-
Assemble Materials: Before starting, ensure you have all necessary equipment, including your PPE, spatulas, weigh boats, and a designated, sealed waste container.
-
Pre-Use PPE Inspection: Check gloves for any signs of degradation or punctures. Ensure your eye protection is clean and fits well.
Step 2: Handling and Use
-
Don PPE: Put on your lab coat, safety goggles, and gloves. If working on an open bench, an N95 respirator is strongly recommended.
-
Retrieve from Storage: Obtain the container from its storage location, which should be a cool, dry, and well-ventilated area.[3][5]
-
Weighing: Carefully open the container. Use a clean spatula to transfer the desired amount to a weigh boat. Perform this action gently to minimize the creation of airborne dust.
-
Transfer: Securely transfer the weighed material to your reaction vessel.
-
Clean-Up: Promptly clean any residual material from the spatula and weighing area with a damp cloth to prevent dust from spreading.
-
Secure Storage: Tightly close the main container and return it to its designated storage area.[5]
Step 3: Accidental Spills
-
Isolate the Area: Ensure the spill is contained and prevent others from entering the area.
-
Utilize PPE: Wear your full PPE, including respiratory protection.
-
Clean-Up: For a small, dry spill, gently sweep or wipe up the material and place it in the sealed waste container.[6] Avoid dry sweeping that could generate dust. Moisten the cleaning cloths slightly if necessary.
Step 4: Disposal
-
Waste Segregation: All disposable materials that have come into contact with D-Glucoheptono-1,4-lactone, including gloves, weigh boats, and cleaning materials, must be placed in a clearly labeled, sealed hazardous waste container.
-
Institutional Protocols: The final disposal of the waste container must adhere to your institution's specific chemical waste management protocols. Do not dispose of this material down the drain or in regular trash.
Visualizing the Workflow
To provide a clear, at-a-glance summary of the handling process, the following diagram illustrates the key decision points and actions, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of D-Glucoheptono-1,4-lactone.
By integrating this foundational knowledge with meticulous laboratory practice, you can ensure a safe and efficient research environment. Trust in your training, rely on your PPE, and always prioritize safety in every step of your work.
References
-
Chemsrc. D-GLUCOHEPTONO-1,4-LACTONE | CAS#:79703-26-7. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
